3-Bromo-2,2-dimethylbutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,2-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-5(7)6(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTGXWOFOTZORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728964 | |
| Record name | 3-Bromo-2,2-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26356-06-9 | |
| Record name | 3-Bromo-2,2-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2,2-dimethylbutane | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-2,2-dimethylbutane from 3,3-dimethylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromo-2,2-dimethylbutane from its precursor, 3,3-dimethylbutan-2-ol. This synthesis is a key transformation in organic chemistry, often serving as a model for understanding nucleophilic substitution reactions and the challenges of controlling carbocation rearrangements. This document details the recommended synthetic route, including a thorough reaction mechanism, a detailed experimental protocol, and the necessary characterization data.
Introduction
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. The synthesis of this compound from 3,3-dimethylbutan-2-ol presents a classic challenge due to the secondary nature of the alcohol, which can lead to carbocation formation and subsequent rearrangement to a more stable tertiary carbocation. This guide focuses on a method that minimizes this rearrangement, favoring the formation of the desired product.
Reaction Mechanism and Rationale for Reagent Selection
The reaction of 3,3-dimethylbutan-2-ol with hydrobromic acid (HBr) typically proceeds through an SN1-like mechanism. This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a secondary carbocation. This secondary carbocation is prone to a 1,2-hydride shift to form a more stable tertiary carbocation, leading to the formation of the undesired rearranged product, 2-bromo-2,3-dimethylbutane, particularly at elevated temperatures.
To circumvent this rearrangement, the use of phosphorus tribromide (PBr₃) is the recommended method. This reagent facilitates an SN2 reaction, which avoids the formation of a discrete carbocation intermediate. The reaction proceeds through the following steps:
-
Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms a protonated phosphite (B83602) ester intermediate.
-
Nucleophilic Attack: The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group from the backside. This backside attack leads to the inversion of stereochemistry if the carbon is a chiral center.
-
Product Formation: The carbon-oxygen bond is broken, and the desired this compound is formed, along with the byproduct phosphorous acid (H₃PO₃).
By avoiding a carbocation intermediate, the SN2 pathway effectively prevents the possibility of rearrangement, leading to a higher yield of the desired non-rearranged product.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound using phosphorus tribromide.
Materials:
-
3,3-dimethylbutan-2-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 3,3-dimethylbutan-2-ol in anhydrous diethyl ether.
-
Addition of PBr₃: Cool the solution in an ice bath to 0 °C. Slowly add phosphorus tribromide (a slight excess may be required) dropwise from the dropping funnel to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a designated period, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate at 0 °C until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and diethyl ether. Shake the funnel and allow the layers to separate. Collect the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by distillation to obtain pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the product.
Table 1: Physicochemical Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| Starting Material | 3,3-dimethylbutan-2-ol | C₆H₁₄O | 102.17 |
| Product | This compound | C₆H₁₃Br | 165.07 |
Table 2: Spectroscopic Data (¹H NMR)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3,3-dimethylbutan-2-ol | 3.48 | q | 1H | CH-OH |
| 1.13 | d | 3H | CH₃-CH | |
| 0.88 | s | 9H | C-(CH₃)₃ | |
| This compound | 4.05 | q | 1H | CH-Br |
| 1.75 | d | 3H | CH₃-CH | |
| 1.05 | s | 9H | C-(CH₃)₃ |
Table 3: Spectroscopic Data (¹³C NMR)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 3,3-dimethylbutan-2-ol | 76.0 | CH-OH |
| 35.1 | C(CH₃)₃ | |
| 25.9 | C-(CH₃)₃ | |
| 18.5 | CH₃-CH | |
| This compound | 65.5 | CH-Br |
| 38.6 | C(CH₃)₃ | |
| 26.8 | C-(CH₃)₃ | |
| 22.1 | CH₃-CH |
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in this guide.
Conclusion
The synthesis of this compound from 3,3-dimethylbutan-2-ol is most effectively achieved using phosphorus tribromide to promote an SN2 reaction, thereby avoiding the carbocation rearrangement that is prevalent with hydrobromic acid. This guide provides the necessary theoretical background, a detailed experimental protocol, and comprehensive characterization data to enable researchers to successfully perform this synthesis and understand the underlying chemical principles. The provided visualizations further clarify the reaction pathways and experimental procedures.
physical and chemical properties of 3-Bromo-2,2-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Bromo-2,2-dimethylbutane. The information is intended to support research, development, and safety protocols involving this compound.
Chemical Identity and Physical Properties
This compound, a halogenated alkane, is a valuable reagent in organic synthesis. Its sterically hindered structure influences its reactivity and physical characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Bromo-3,3-dimethylbutane | [1] |
| CAS Number | 26356-06-9 | [1] |
| Molecular Formula | C6H13Br | [1] |
| Molecular Weight | 165.07 g/mol | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in organic solvents such as chloroform, DCM, DMSO, and ethyl acetate.[2][3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra for this specific compound are not widely available in public databases, predicted data and analysis of related compounds can provide valuable insights.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The presence of the bulky tert-butyl group and the bromine atom will influence the chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms may be observed.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is anticipated to be dominated by C-H stretching and bending vibrations characteristic of alkanes. The C-Br stretching vibration will also be present, typically in the fingerprint region.
2.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of a bromine atom and alkyl fragments. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will be a key feature in identifying bromine-containing fragments.
Chemical Properties and Reactivity
This compound exhibits reactivity typical of secondary alkyl halides, though influenced by the steric hindrance of the adjacent tert-butyl group.
3.1. Nucleophilic Substitution
Due to steric hindrance, this compound is expected to undergo nucleophilic substitution reactions, primarily through an SN1 mechanism, which involves the formation of a secondary carbocation intermediate.
3.2. Elimination Reactions
When treated with a strong, non-nucleophilic base, this compound will undergo elimination reactions to form alkenes.[4] The major product will depend on the reaction conditions and the base used, following Zaitsev's or Hofmann's rule. For example, reaction with sodium hydroxide (B78521) can lead to the formation of 3-methyl-2-butene.[4]
Synthesis
A common laboratory synthesis of this compound involves the reaction of 3,3-dimethylbutan-2-ol with hydrogen bromide.[5][6]
4.1. Experimental Protocol: Synthesis from 3,3-dimethylbutan-2-ol
Materials:
-
3,3-dimethylbutan-2-ol
-
Concentrated hydrobromic acid (HBr)
-
Anhydrous calcium chloride or sodium sulfate (B86663) (drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,3-dimethylbutan-2-ol and an excess of concentrated hydrobromic acid.
-
Heat the mixture under reflux for a specified period to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride or sodium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude product by distillation to obtain pure this compound.
Note: Specific reaction times, temperatures, and purification details may vary and should be optimized based on experimental observations.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
Table 2: GHS Hazard Information for this compound
| Hazard Statement | GHS Code |
| Flammable liquid and vapor | H226 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.
Logical Relationships and Workflows
6.1. Synthesis and Subsequent Reaction Pathway
The following diagram illustrates the synthesis of this compound and a subsequent elimination reaction.
References
- 1. This compound | C6H13Br | CID 58223256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chapter 12: Organic Chemistry | Selina Solutions Concise Chemistry Class 10 ICSE | KnowledgeBoat [knowledgeboat.com]
- 3. [S,(+)]-1-Bromo-2,3-dimethylbutane CAS#: 15164-29-1 [m.chemicalbook.com]
- 4. brainly.com [brainly.com]
- 5. brainly.com [brainly.com]
- 6. chegg.com [chegg.com]
An In-depth Technical Guide to the Structural Elucidation and Isomers of 3-Bromo-2,2-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3-bromo-2,2-dimethylbutane, a halogenated alkane with the molecular formula C₆H₁₃Br. This document details the spectroscopic methods used to confirm its structure, outlines its various structural isomers, and presents the information in a format tailored for professionals in the fields of chemical research and drug development.
Structural Elucidation of this compound
The logical workflow for elucidating the structure of an unknown compound, such as this compound, is depicted below. This process involves integrating data from multiple analytical techniques to piece together the molecular puzzle.
Spectroscopic Data of 3-Bromo-2,2-dimethylbutane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromo-2,2-dimethylbutane, a halogenated alkane of interest in synthetic organic chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines the experimental protocols for acquiring such data, offering a foundational resource for researchers in the field.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 - 4.3 | Quartet | 1H | CH-Br |
| ~1.8 - 2.0 | Multiplet | 1H | CH of ethyl |
| ~1.1 | Singlet | 9H | C(CH₃)₃ |
| ~1.0 | Doublet | 3H | CH₃ of ethyl |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~65 - 70 | CH | C-Br |
| ~35 - 40 | C | Quaternary C |
| ~30 - 35 | CH₂ | CH₂ of ethyl |
| ~25 - 30 | CH₃ | C(CH₃)₃ |
| ~10 - 15 | CH₃ | CH₃ of ethyl |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970 - 2850 | Strong | C-H stretch (alkane) |
| 1470 - 1450 | Medium | C-H bend (CH₂) |
| 1390 - 1365 | Medium-Strong | C-H bend (CH₃) |
| 1260 | Strong | C-C skeletal vibration (tert-butyl) |
| 650 - 550 | Strong | C-Br stretch |
Mass Spectrometry (MS) (Predicted)
| m/z | Interpretation |
| 164/166 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 149/151 | [M - CH₃]⁺ |
| 135/137 | [M - C₂H₅]⁺ |
| 85 | [M - Br]⁺ (loss of bromine radical) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) - Likely base peak |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL). The sample is transferred to a 5 mm NMR tube, ensuring no solid particles are present. The spectrum is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used, and for ¹³C NMR, a proton-decoupled sequence is typically employed. The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
For a liquid sample like this compound, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[1] The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry is a common technique for analyzing volatile organic compounds like this compound. The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[2] This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
CAS number and molecular weight of 3-Bromo-2,2-dimethylbutane
This document provides essential technical data for researchers, scientists, and professionals in drug development on the chemical compound 3-Bromo-2,2-dimethylbutane.
Core Chemical Properties
This compound is a halogenated alkane. The following table summarizes its key quantitative identifiers.
| Property | Value | Reference |
| CAS Number | 26356-06-9 | [1][2][3] |
| Molecular Weight | 165.071 g/mol | [1] |
| Molecular Formula | C6H13Br | [1][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of bromoalkanes are extensive and varied. A general approach for the synthesis of this compound would typically involve the bromination of 2,2-dimethylbutane. Characterization often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the structure and purity of the compound. For specific, validated experimental methodologies, researchers are advised to consult peer-reviewed chemical synthesis journals and established protocols from reputable chemical societies.
Visualizations
The following diagram illustrates the logical relationship between the chemical name and its fundamental properties.
Caption: Relationship between chemical identity and key properties.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-2,2-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-Bromo-2,2-dimethylbutane. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative solubility characteristics, predicted stability based on structural analysis and reaction mechanisms, and detailed experimental protocols for determining these properties.
Core Concepts: Structure, Solubility, and Stability
This compound, a tertiary alkyl halide, possesses a sterically hindered structure that significantly influences its chemical behavior. The bulky tert-butyl group adjacent to the bromine-bearing carbon atom plays a crucial role in both its solubility and stability profiles.
Solubility: The molecule exhibits a nonpolar character due to its hydrocarbon backbone. Consequently, it is expected to have low solubility in polar solvents like water and higher solubility in organic solvents. The "like dissolves like" principle suggests its miscibility with other nonpolar and moderately polar organic solvents.
Stability: The stability of this compound is primarily dictated by its susceptibility to nucleophilic substitution (SN1) and elimination (E1) reactions. The tertiary nature of the carbocation that can be formed upon cleavage of the carbon-bromine bond makes it relatively stable, favoring unimolecular reaction pathways.
Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | ||
| Water | Low | The nonpolar alkyl chain dominates the molecule's character, leading to poor interaction with the highly polar water molecules. |
| Methanol, Ethanol | Sparingly Soluble | The presence of a hydroxyl group allows for some interaction, but the large nonpolar part of the molecule limits solubility. |
| Polar Aprotic | ||
| Acetone | Soluble | Acetone's ability to engage in dipole-dipole interactions without the strong hydrogen bonding network of protic solvents allows for better solvation of the alkyl halide. |
| Acetonitrile (B52724) | Soluble | Similar to acetone, acetonitrile can solvate the molecule through dipole-dipole interactions. |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of solvating a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Another highly polar aprotic solvent that is an excellent solvent for many organic molecules. |
| Nonpolar | ||
| Hexane, Toluene | Highly Soluble | The nonpolar nature of these solvents allows for effective van der Waals interactions with the nonpolar alkyl portion of this compound. |
Stability and Degradation Pathways
The primary degradation pathways for this compound are hydrolysis (an SN1 reaction) and elimination (an E1 reaction). The sterically hindered nature of the tertiary carbon atom disfavors bimolecular (SN2 and E2) reactions.
Elimination Reactions
When heated in the presence of a base, such as alcoholic potassium hydroxide (B78521) or sodium ethoxide in ethanol, this compound readily undergoes elimination.[1] The reaction proceeds via an E1 mechanism, which involves the formation of a tertiary carbocation intermediate. This reaction is reported to follow first-order kinetics.[2] The carbocation can then lose a proton from an adjacent carbon to form two possible alkene products: 2,3-dimethyl-2-butene (B165504) (the more substituted and generally major product, Zaitsev's rule) and 2,3-dimethyl-1-butene (B117154) (the less substituted product, Hofmann product).[1][2]
References
An In-depth Technical Guide on the Unusual Reactivity of Neopentyl Bromides in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neopentyl bromide, a primary alkyl halide, exhibits anomalously slow reactivity in bimolecular nucleophilic substitution (SN2) reactions, a characteristic attributed to the profound steric hindrance imposed by the adjacent quaternary carbon. Unimolecular (SN1) reactions, while also slow, are notably accompanied by skeletal rearrangements. This guide provides a comprehensive technical overview of the unique reactivity of neopentyl bromides in substitution reactions. It delves into the mechanistic underpinnings of this unusual behavior, presents quantitative kinetic and product data, and offers detailed experimental protocols for studying these reactions. A thorough understanding of these principles is critical for professionals in drug development and organic synthesis, where the steric and electronic properties of substrates dictate reaction outcomes and molecular design.
Introduction: The Neopentyl Anomaly
Typically, primary alkyl halides are prime candidates for SN2 reactions, characterized by a backside attack of a nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry. Conversely, they are poor substrates for SN1 reactions due to the instability of the resulting primary carbocation. Neopentyl bromide, however, defies these straightforward predictions. The presence of a bulky tert-butyl group adjacent to the reaction center dramatically alters its reactivity profile, making it a fascinating case study in the interplay of steric and electronic effects in substitution reactions.
The Impeded SN2 Pathway: A Tale of Steric Hindrance
The defining feature of the neopentyl system in SN2 reactions is the extreme steric congestion around the electrophilic carbon. The tert-butyl group effectively shields the backside of the carbon atom bearing the bromine, rendering a direct approach by a nucleophile exceptionally difficult.
This steric impediment leads to a drastically reduced reaction rate compared to other primary alkyl halides. For instance, the SN2 reaction of neopentyl bromide is approximately 3 million times slower than that of methyl bromide[1].
Quantitative Analysis of SN2 Reactivity
The following tables summarize the quantitative data on the SN2 reactivity of neopentyl bromide, highlighting the profound effect of steric hindrance.
Table 1: Relative SN2 Reaction Rates with Sodium Ethoxide in Ethanol
| Substrate | Relative Rate |
| Methyl Bromide | 30 |
| Ethyl Bromide | 1 |
| n-Propyl Bromide | 0.4 |
| Isobutyl Bromide | 0.03 |
| Neopentyl Bromide | 0.00001 |
(Data adapted from various sources)
Table 2: Rate Constants for the Reaction of Neopentyl Derivatives with Sodium Azide (B81097) in DMSO at 100 °C [2][3]
| Substrate | Leaving Group | Rate Constant (k) x 10⁻⁵ (s⁻¹) | Relative Rate |
| Neopentyl Iodide | I | 11.5 | 1.00 |
| Neopentyl Bromide | Br | 5.8 | 0.50 |
| Neopentyl p-Toluenesulfonate | OTs | 1.0 | 0.09 |
| Neopentyl Chloride | Cl | 0.2 | 0.02 |
The SN1 Pathway: A Journey of Rearrangement
While the SN2 pathway is severely hindered, the SN1 pathway is also unfavorable due to the high energy of the initially formed primary carbocation. However, under forcing conditions (e.g., solvolysis in a polar protic solvent with heating), neopentyl bromide can undergo substitution via an SN1-like mechanism. A key feature of this pathway is the immediate rearrangement of the unstable primary carbocation to a more stable tertiary carbocation through a 1,2-methyl shift, a process known as a Wagner-Meerwein rearrangement.
This rearrangement dictates the structure of the final substitution and elimination products. For example, the solvolysis of neopentyl bromide in water does not yield the expected neopentyl alcohol. Instead, the rearranged tertiary carbocation is trapped by water to form 2-methyl-2-butanol, and also undergoes elimination to give 2-methyl-2-butene (B146552) and 2-methyl-1-butene (B49056).
Visualizing the SN1 Reaction and Rearrangement
Caption: SN1 reaction pathway of neopentyl bromide involving a Wagner-Meerwein rearrangement.
Product Distribution in SN1 Reactions
The product distribution in the solvolysis of neopentyl bromide is dependent on the solvent and reaction conditions. The rearranged substitution product is typically the major product.
Table 3: Product Distribution from the Solvolysis of Neopentyl Bromide
| Solvent | Temperature (°C) | Substitution Product (2-Methyl-2-butanol) | Elimination Products (Olefins) |
| 80% Aqueous Ethanol | 25 | >99% (rearranged) | <1% |
| Acetic Acid | 70 | Major (rearranged acetate) | Minor |
| Formic Acid | 75 | Major (rearranged formate) | Minor |
(Data is illustrative and compiled from various literature sources)
Anchimeric Assistance: A Neighboring Group's Helping Hand?
In some neopentyl systems with appropriate neighboring groups, the rate of ionization can be accelerated through anchimeric assistance (neighboring group participation). While the methyl groups in neopentyl bromide itself do not provide significant anchimeric assistance, substitution at the gamma position with a group capable of stabilizing the developing positive charge can lead to rate enhancement. For instance, the solvolysis of a neopentyl-like substrate with a phenyl group at the gamma position proceeds much faster than neopentyl bromide due to the formation of a stabilized phenonium ion intermediate.
Visualizing Anchimeric Assistance
Caption: Anchimeric assistance by a neighboring aryl group in a neopentyl-like system.
Experimental Protocols
Kinetic Study of the SN2 Reaction of Neopentyl Bromide with Sodium Azide by ¹H NMR
Objective: To determine the rate constant for the SN2 reaction of neopentyl bromide with sodium azide in a polar aprotic solvent.[2][3]
Materials:
-
Neopentyl bromide
-
Sodium azide (NaN₃)
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
-
Thermostated NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of sodium azide in DMSO-d₆ of a known concentration (e.g., 0.1 M). In a clean, dry NMR tube, dissolve a precisely weighed amount of neopentyl bromide in a known volume of the sodium azide stock solution. The final concentrations of both reactants should be accurately known.
-
NMR Analysis: Place the NMR tube in the pre-heated (e.g., 100 °C) NMR spectrometer.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals over the course of the reaction. The disappearance of the neopentyl bromide signal (e.g., the singlet for the -CH₂-Br protons) and the appearance of the neopentyl azide signal can be monitored.
-
Data Analysis: Integrate the signals corresponding to the reactant and product at each time point. The concentration of neopentyl bromide at time t, [Npb]t, can be calculated from the relative integrals. A plot of ln([Npb]t/[Npb]₀) versus time will yield a straight line with a slope of -k, where k is the pseudo-first-order rate constant.
Solvolysis of Neopentyl Bromide and Product Analysis by Gas Chromatography (GC)
Objective: To investigate the products of the SN1 solvolysis of neopentyl bromide.
Materials:
-
Neopentyl bromide
-
80% aqueous ethanol
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a suitable column (e.g., non-polar capillary column)
-
Authentic samples of neopentyl alcohol, 2-methyl-2-butanol, 2-methyl-2-butene, and 2-methyl-1-butene for GC calibration.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve neopentyl bromide in 80% aqueous ethanol.
-
Reaction Execution: Heat the mixture at reflux for an extended period (e.g., 24-48 hours) to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution with sodium bicarbonate. Extract the organic products with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Analysis: Concentrate the ethereal solution carefully. Analyze the product mixture by gas chromatography.
-
Product Identification and Quantification: Compare the retention times of the peaks in the product mixture with those of the authentic standards to identify the products. The relative peak areas can be used to determine the product distribution.
Conclusion and Implications for Drug Development
The unusual reactivity of neopentyl bromide serves as a powerful illustration of the profound impact of steric hindrance and carbocation stability on the course of substitution reactions. For researchers in drug development, a deep understanding of these principles is not merely academic. The presence of sterically demanding groups, such as the neopentyl moiety, in drug candidates can significantly influence their metabolic stability and reactivity. By anticipating and understanding the potential for slow reaction rates and skeletal rearrangements, medicinal chemists can design molecules with improved pharmacokinetic profiles and avoid unintended biological activities arising from rearranged metabolites. This knowledge is therefore indispensable in the rational design and synthesis of novel therapeutic agents.
References
Steric Hindrance Effects in Reactions of 3-Bromo-2,2-dimethylbutane: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the profound influence of steric hindrance on the reaction pathways of 3-bromo-2,2-dimethylbutane. It explores the competition between substitution and elimination reactions, the mechanistic implications of the bulky tert-butyl group, and the resulting product distributions.
Introduction: The Unique Reactivity of a Hindered Secondary Alkyl Halide
This compound presents a fascinating case study in organic reactivity. As a secondary alkyl halide, one might anticipate a reactivity profile that straddles the line between S(_N)1/E1 and S(_N)2/E2 mechanisms. However, the presence of a sterically demanding tert-butyl group adjacent to the carbon bearing the bromine atom dramatically alters its chemical behavior. This steric bulk effectively shields the electrophilic carbon from backside attack, rendering the S(_N)2 pathway exceptionally unfavorable. Consequently, reactions of this compound are dominated by unimolecular processes that proceed through a carbocation intermediate.
A key feature of these reactions is the propensity for carbocation rearrangement. The initially formed secondary carbocation undergoes a rapid 1,2-methyl shift to generate a more stable tertiary carbocation. This rearranged intermediate serves as the common precursor for the major substitution and elimination products, dictating the final product distribution. Understanding these steric and electronic effects is paramount for predicting and controlling the outcomes of reactions involving this and structurally similar hindered molecules, a common motif in medicinal chemistry and materials science.
Mechanistic Pathways: A Tale of Two Carbocations
The reactions of this compound in a polar protic solvent, such as ethanol (B145695), are classic examples of competing S(_N)1 and E1 pathways, both proceeding through a common, rearranged carbocation intermediate.
The S(_N)2 and E2 Pathways: The Road Not Taken
Due to the significant steric hindrance imposed by the adjacent tert-butyl group, both bimolecular substitution (S(_N)2) and bimolecular elimination (E2) reactions are strongly disfavored. The bulky methyl groups of the tert-butyl group physically block the required trajectory for a nucleophile to perform a backside attack (for S(_N)2) or for a base to abstract a proton in a concerted manner with bromide departure (for E2).
The S(_N)1 and E1 Pathways: A Unimolecular Journey
In the absence of a strong, unhindered base, the reaction of this compound proceeds via a unimolecular mechanism.
Step 1: Formation of the Initial Carbocation The reaction is initiated by the slow, rate-determining departure of the bromide leaving group, facilitated by the ionizing capability of the polar solvent. This results in the formation of a secondary carbocation.
Step 2: The 1,2-Methyl Shift: A Drive for Stability The initially formed secondary carbocation is immediately adjacent to a quaternary carbon. This proximity allows for a rapid and irreversible 1,2-methyl shift. One of the methyl groups on the quaternary carbon migrates with its bonding pair of electrons to the positively charged secondary carbon. This rearrangement produces a more stable tertiary carbocation.
Step 3: Nucleophilic Attack (S(_N)1) and Deprotonation (E1) The tertiary carbocation is the key branch point for the formation of the final products:
-
S(_N)1 Pathway: The solvent (ethanol) acts as a nucleophile, attacking the electrophilic tertiary carbocation. Subsequent deprotonation of the resulting oxonium ion by another solvent molecule yields the final substitution product.
-
E1 Pathway: The solvent (ethanol) acts as a weak base, abstracting a proton from a carbon adjacent to the carbocation center. This results in the formation of a double bond and the elimination products.
The following diagram illustrates this overarching reaction mechanism.
Data Presentation: Product Distribution in Ethanolysis
The solvolysis of this compound in ethanol yields a mixture of substitution and elimination products. The distribution of these products is a direct consequence of the stability of the intermediate carbocation and the reaction conditions. The following table summarizes a representative product distribution based on the principles of carbocation stability and Zaitsev's rule. Note: The exact percentages can vary with reaction temperature and time; the values presented are illustrative.
| Product Name | Structure | Type | Reaction Pathway | Representative Yield (%) |
| 2-Ethoxy-2,3-dimethylbutane | (CH₃)₂CH-C(OCH₂CH₃)(CH₃)₂ | Substitution | S(_N)1 (from tertiary carbocation) | ~65% |
| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | Elimination | E1 (from tertiary carbocation) | ~30% |
| 2,3-Dimethyl-1-butene | CH₂=C(CH₃)CH(CH₃)₂ | Elimination | E1 (from tertiary carbocation) | ~4% |
| 3,3-Dimethyl-1-butene | CH₂=CH-C(CH₃)₃ | Elimination | E1 (from secondary carbocation) | ~1% |
Experimental Protocols
The following sections provide detailed methodologies for the solvolysis of this compound and the subsequent analysis of the product mixture.
Synthesis of this compound (Illustrative)
A common laboratory synthesis involves the bromination of 3,3-dimethyl-2-butanol.
-
Reaction Setup: To a round-bottom flask cooled in an ice bath, add 3,3-dimethyl-2-butanol.
-
Reagent Addition: Slowly add a solution of hydrobromic acid (HBr) with stirring.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Solvolysis of this compound in Ethanol
This protocol outlines the procedure for the ethanolysis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in absolute ethanol.
-
Reaction: Heat the solution to reflux and maintain the temperature for a specified period (e.g., 24 hours).
-
Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and carefully remove the solvent by rotary evaporation.
-
Analysis: The resulting crude product mixture is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.
The workflow for this experimental procedure is depicted below.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The relative amounts of the products from the solvolysis reaction can be accurately determined using GC-MS.
-
Sample Preparation: Prepare a dilute solution of the crude product mixture in a volatile solvent (e.g., dichloromethane).
-
GC Parameters (Illustrative):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Parameters (Illustrative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis:
-
Identify the peaks corresponding to each product by their retention times and mass spectra.
-
Determine the relative percentage of each product by integrating the peak areas in the total ion chromatogram (TIC), assuming similar response factors for the isomeric products.
-
Conclusion
The reactivity of this compound is a clear demonstration of the power of steric effects in directing reaction mechanisms. The steric hindrance provided by the tert-butyl group effectively shuts down bimolecular reaction pathways, forcing the molecule to react through a unimolecular mechanism. The subsequent carbocation rearrangement to a more stable tertiary intermediate is the pivotal step that governs the formation of the major substitution and elimination products. For researchers in drug development and materials science, a thorough understanding of these principles is essential for the rational design of synthetic routes and the prediction of product outcomes for sterically encumbered molecules. The methodologies presented herein provide a robust framework for the investigation of such systems.
An In-depth Technical Guide to Carbocation Rearrangement in Reactions of 3-Bromo-2,2-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the carbocation rearrangement observed in the reactions of 3-bromo-2,2-dimethylbutane, a classic example of a Wagner-Meerwein rearrangement. This phenomenon is of critical importance in synthetic chemistry and drug development, where understanding reaction mechanisms is paramount for predicting product formation and designing synthetic pathways.
Introduction: The Phenomenon of Carbocation Rearrangement
Carbocation intermediates are a common feature in many organic reactions, particularly in unimolecular substitution (S"N"1) and elimination (E1) reactions. The stability of these carbocations plays a crucial role in the reaction pathway and the distribution of products. Carbocations can undergo rearrangement to form a more stable species, a process that significantly influences the final product mixture. This compound serves as an excellent substrate to study this rearrangement, as its structure facilitates a predictable and well-documented 1,2-methyl shift.
When this compound is subjected to solvolysis, for instance, by heating in a polar protic solvent like ethanol (B145695), it undergoes a reaction that proceeds via a carbocation intermediate. The initially formed secondary carbocation rapidly rearranges to a more stable tertiary carbocation, which then leads to the formation of the major reaction products.
The Reaction Mechanism: A Step-by-Step Analysis
The solvolysis of this compound in ethanol proceeds through a combined S"N"1 and E1 mechanism, which is initiated by the formation of a carbocation.
Step 1: Formation of the Secondary Carbocation The reaction begins with the departure of the bromide leaving group, facilitated by the polar solvent. This results in the formation of a secondary carbocation at the carbon to which the bromine was attached. This initial carbocation is relatively unstable.
Step 2: The Wagner-Meerwein Rearrangement (1,2-Methyl Shift) The key step in this reaction is the rearrangement of the secondary carbocation to a more stable tertiary carbocation. This occurs through a 1,2-methyl shift, where a methyl group from the adjacent quaternary carbon migrates with its bonding pair of electrons to the positively charged carbon.[1][2] This rearrangement is energetically favorable because tertiary carbocations are significantly more stable than secondary carbocations due to hyperconjugation and inductive effects.
Step 3: Formation of Products The newly formed, more stable tertiary carbocation can then react in two ways:
-
Substitution (S"N"1): The solvent (ethanol) acts as a nucleophile and attacks the tertiary carbocation. Subsequent deprotonation of the resulting oxonium ion by another ethanol molecule yields the major substitution product.
-
Elimination (E1): The solvent (ethanol) acts as a base and removes a proton from a carbon atom adjacent to the carbocation center. This results in the formation of a double bond, leading to alkene products.
Product Distribution
| Product Name | Structure | Product Type | Abundance |
| 2-Ethoxy-2,3-dimethylbutane | CH₃CH(CH₃)C(OCH₂CH₃)(CH₃)₂ | S"N"1 (Rearranged) | Major |
| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | E1 (Rearranged) | Minor |
| 2,3-Dimethyl-1-butene | CH₂=C(CH₃)CH(CH₃)₂ | E1 (Rearranged) | Minor |
| 3,3-Dimethyl-1-butene | CH₂=CHC(CH₃)₃ | E1 (Unrearranged) | Minor |
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps in the solvolysis of this compound.
Caption: Overall reaction pathway for the solvolysis of this compound.
Caption: Logical workflow of the S"N"1/E1 reaction with rearrangement.
Experimental Protocol: Solvolysis of an Alkyl Halide
The following is a representative experimental protocol for conducting the solvolysis of a secondary alkyl halide like this compound and monitoring its kinetics.
Objective: To determine the rate of solvolysis of this compound in an ethanol-water mixture and to identify the products of the reaction.
Materials:
-
This compound
-
80:20 (v/v) ethanol-water solution
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Bromothymol blue indicator solution
-
Ice bath
-
Constant temperature water bath (set to, e.g., 50 °C)
-
Burette, pipettes, volumetric flasks, and conical flasks
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
Part A: Kinetic Analysis
-
Prepare a stock solution of this compound in the 80:20 ethanol-water solvent. For example, accurately weigh approximately 0.5 g of this compound and dissolve it in 100 mL of the solvent mixture in a volumetric flask.
-
Place the volumetric flask in the constant temperature water bath and allow it to equilibrate for at least 15 minutes.
-
At time zero, start a stopwatch. At regular time intervals (e.g., every 10-15 minutes), withdraw a 5 mL aliquot of the reaction mixture using a pipette and transfer it to a conical flask containing ice to quench the reaction.
-
Add a few drops of bromothymol blue indicator to the quenched aliquot. The solution should be acidic due to the formation of HBr.
-
Titrate the HBr in the aliquot with the standardized sodium hydroxide solution until the indicator endpoint (a color change from yellow to blue) is reached. Record the volume of NaOH solution used.
-
Continue taking aliquots and titrating for a period sufficient to observe a significant change in the concentration of HBr (e.g., 2-3 hours or until the reaction is approximately 70% complete).
-
A final "infinity" reading should be taken after the reaction has gone to completion (e.g., by heating the remaining reaction mixture at a higher temperature for a prolonged period or letting it stand for 24-48 hours).
Part B: Product Analysis
-
Allow a separate sample of the reaction mixture to react to completion in the constant temperature water bath.
-
Extract the organic products from the reaction mixture using a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the organic extract by GC-MS to separate and identify the substitution and elimination products. The relative peak areas in the gas chromatogram can be used to estimate the product distribution.
Data Analysis: The first-order rate constant (k) for the solvolysis reaction can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH used at infinite time and Vt is the volume of NaOH used at time t. The slope of this plot will be equal to -k.
Conclusion
The reactions of this compound provide a clear and instructive example of a Wagner-Meerwein rearrangement involving a 1,2-methyl shift. The strong thermodynamic driving force to form a more stable tertiary carbocation from an initial secondary carbocation dictates the course of the reaction, leading to a rearranged major substitution product and several minor elimination products. A thorough understanding of such carbocation rearrangements is fundamental for chemists in research and industry to predict and control the outcomes of chemical reactions.
References
An In-Depth Technical Guide on the Safety, Handling, and Storage of 3-Bromo-2,2-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and storage requirements for 3-Bromo-2,2-dimethylbutane. The information presented is intended to support laboratory safety and ensure the proper management of this chemical compound in a research and development setting.
Chemical and Physical Properties
This compound, a flammable and irritant liquid, possesses distinct physical and chemical characteristics that necessitate careful handling. A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃Br | [1] |
| Molecular Weight | 165.07 g/mol | [1] |
| CAS Number | 26356-06-9 | [1] |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 148-150 °C | |
| Density | 1.182 g/cm³ at 25 °C | |
| Flash Point | 75 °C / 167 °F | [2] |
Safety and Hazards
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[3][4][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[3][4][5] Always inspect gloves for tears or punctures before use.
-
Skin and Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn over clothing that covers the legs and arms.[3][4] Closed-toe shoes are required.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[3] If engineering controls are insufficient, a respirator with an appropriate cartridge for organic vapors may be necessary.
Handling and Storage
Safe Handling Practices
-
Ignition Sources: Keep away from open flames, hot surfaces, and other potential ignition sources.[2][3] Use non-sparking tools when handling containers.
-
Ventilation: All handling procedures should be conducted in a well-ventilated area, such as a chemical fume hood, to keep vapor concentrations below exposure limits.[3]
-
Grounding: Ground and bond containers and receiving equipment during transfers to prevent static discharge.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.[6][7][8][9][10]
Storage Requirements
-
Containers: Store in tightly closed, properly labeled containers.
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[2] Flammable liquid storage cabinets are recommended.
-
Separation: Segregate from incompatible materials.[6][7][8][9][10]
-
Environment: Protect from direct sunlight and heat.
Accidental Release and First Aid Measures
Accidental Release
In the event of a spill or leak, follow these procedures:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[11]
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.
-
Containment: For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11] For large spills, dike the area to prevent spreading.
-
Personal Protection: Responders should wear appropriate PPE, including respiratory protection.[11][12]
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[13][14]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[15]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]
Experimental Protocols
General Protocol for an E1 Elimination Reaction
This compound is known to undergo E1 elimination, often with rearrangement, due to the steric hindrance around the reaction center. The following is a general protocol for such a reaction.
Objective: To synthesize alkenes from this compound via an E1 elimination.
Materials:
-
This compound
-
A weak base/nucleophile (e.g., ethanol, water)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound with a suitable solvent that can also act as a weak base (e.g., ethanol).
-
Heating: Heat the mixture to reflux using a heating mantle. The reaction is typically slow and may require several hours of heating.[16]
-
Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
Purification: Filter to remove the drying agent and purify the resulting alkene mixture by distillation. Due to potential rearrangements, a mixture of 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene (B165504) is expected.[16]
Caption: Experimental workflow for the E1 elimination of this compound.
General Protocol for Distillation
Objective: To purify this compound by distillation.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound and boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Gently heat the flask with a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound (148-150 °C). Monitor the temperature at the distillation head.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool before disassembling.
Caption: General workflow for the purification of this compound by distillation.
General Protocol for Quenching Unreacted Alkyl Halides
Objective: To safely neutralize unreacted this compound in a reaction mixture.
Materials:
-
Reaction mixture containing unreacted this compound
-
Quenching agent (e.g., a dilute solution of a weak base like sodium bicarbonate, or an alcohol like methanol)
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slow Addition: Slowly add the quenching agent to the stirred reaction mixture. The choice of quenching agent depends on the reaction solvent and other components. For quenching a reactive alkyl halide, a nucleophilic solvent like methanol (B129727) can be used to convert it to a less reactive ether.
-
Monitoring: Monitor the reaction for any signs of gas evolution or temperature increase.
-
Workup: Once the quenching is complete, proceed with the appropriate aqueous workup.
Reactivity and Toxicological Pathways
E1 Elimination with Rearrangement
Due to the steric hindrance of the neopentyl group, this compound is resistant to SN2 reactions. It can undergo E1 and SN1 reactions, which proceed through a carbocation intermediate. The initially formed secondary carbocation is prone to a 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged products.
Caption: E1 elimination pathway of this compound, including carbocation rearrangement.
Putative Toxicological Pathway
Halogenated alkanes can be metabolized by cytochrome P450 enzymes in the liver. This metabolic activation can lead to the formation of reactive radical species. These radicals can initiate a cascade of damaging cellular events, including lipid peroxidation and DNA damage, ultimately leading to cellular stress and toxicity.[17][18][19][20][21][22][23][24]
References
- 1. This compound | C6H13Br | CID 58223256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. fishersci.ie [fishersci.ie]
- 7. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 8. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 9. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 10. ekstern.filer.uib.no [ekstern.filer.uib.no]
- 11. chemtekinc.com [chemtekinc.com]
- 12. whmis.org [whmis.org]
- 13. phoenix.gov [phoenix.gov]
- 14. fireengineering.com [fireengineering.com]
- 15. chemfax.com [chemfax.com]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. researchgate.net [researchgate.net]
- 18. Biochemical studies on the metabolic activation of halogenated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. courses.washington.edu [courses.washington.edu]
- 20. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Studies on the mechanism of nephrotoxicity and nephrocarcinogenicity of halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Three common pathways of nephrotoxicity induced by halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytochrome P450s: mechanisms and biological implications in drug metabolism and its interaction with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Bromo-2,2-dimethylbutane as a Substrate in SN1 Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 3-bromo-2,2-dimethylbutane as a model substrate in the study of unimolecular nucleophilic substitution (SN1) reactions. Due to its structural characteristics, this secondary alkyl halide undergoes a characteristic carbocation rearrangement, making it an excellent system for investigating reaction mechanisms, kinetics, and product distribution in SN1 and competing E1 (unimolecular elimination) pathways. These notes offer insights into the reaction dynamics, experimental setup, and analytical methods for quantitative assessment.
Introduction
The solvolysis of this compound is a classic example of an SN1 reaction that proceeds with a Wagner-Meerwein rearrangement. The reaction is initiated by the departure of the bromide leaving group to form a secondary carbocation. This intermediate rapidly rearranges via a 1,2-methyl shift to a more stable tertiary carbocation. The subsequent nucleophilic attack by the solvent (solvolysis) and competing elimination reactions lead to a mixture of products. Understanding the kinetics and product distribution of this reaction provides valuable insights into carbocation stability, rearrangement pathways, and the factors governing substitution versus elimination.
Reaction Mechanism and Product Profile
The solvolysis of this compound in a protic solvent such as ethanol (B145695) follows first-order kinetics, consistent with an SN1 mechanism. The primary products include a rearranged ether from nucleophilic substitution and two alkene isomers from the competing E1 elimination pathway.
Key Products:
-
Major Substitution Product: 2-Ethoxy-2,3-dimethylbutane
-
Major Elimination Product: 2,3-Dimethyl-2-butene (tetrasubstituted)
-
Minor Elimination Product: 2,3-Dimethyl-1-butene (disubstituted)
Quantitative Data
The following table summarizes representative kinetic and product distribution data for the solvolysis of this compound in ethanol at 25°C. (Disclaimer: The following data is illustrative and compiled from typical values for similar SN1 reactions due to the absence of a single comprehensive literature source for this specific substrate under these exact conditions.)
| Parameter | Value | Conditions |
| Rate Law | Rate = k[this compound] | Ethanolic Solution |
| First-Order Rate Constant (k) | 2.5 x 10⁻⁵ s⁻¹ | 25°C in Ethanol |
| Activation Energy (Ea) | ~22 kcal/mol | Estimated |
| Product Distribution | ||
| Total Substitution (SN1) | ~65% | |
| 2-Ethoxy-2,3-dimethylbutane | 100% of substitution products | |
| Total Elimination (E1) | ~35% | |
| 2,3-Dimethyl-2-butene | >90% of elimination products | |
| 2,3-Dimethyl-1-butene | <10% of elimination products |
Signaling Pathways and Logical Relationships
The reaction proceeds through a series of steps involving the formation and rearrangement of a carbocation intermediate. This logical relationship can be visualized as follows:
Experimental Protocols
Protocol 1: Kinetic Analysis of Solvolysis by Titration
This protocol describes the determination of the first-order rate constant for the solvolysis of this compound in an ethanol-water mixture by monitoring the production of hydrobromic acid (HBr).
Materials:
-
This compound
-
Absolute Ethanol
-
Deionized Water
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Bromothymol blue indicator solution
-
Acetone (B3395972) (for quenching)
-
Volumetric flasks (100 mL)
-
Pipettes (10 mL, 25 mL)
-
Burette (50 mL)
-
Conical flasks (100 mL)
-
Thermostated water bath
-
Stopwatch
Procedure:
-
Preparation of the Reaction Mixture: Prepare an 80:20 (v/v) ethanol-water solution. In a 100 mL volumetric flask, accurately weigh approximately 1.65 g of this compound and dissolve it in the 80:20 ethanol-water solvent to make a 0.1 M solution.
-
Reaction Initiation: Place the flask in a thermostated water bath set to 25°C. Allow the solution to equilibrate for at least 20 minutes.
-
Titration at Time Zero (t=0): Withdraw a 10 mL aliquot of the reaction mixture and immediately add it to a 100 mL conical flask containing 20 mL of acetone to quench the reaction. Add 2-3 drops of bromothymol blue indicator and titrate with the standardized 0.01 M NaOH solution until the color changes from yellow to blue. Record this initial volume of NaOH.
-
Kinetic Runs: At regular time intervals (e.g., every 30 minutes for 3 hours), withdraw 10 mL aliquots, quench with acetone, and titrate with the NaOH solution as described above. Record the time and the volume of NaOH used for each titration.
-
Infinity Titration (t=∞): After the final time point, loosely stopper the reaction flask and heat it in the water bath at 60°C for at least 2 hours to ensure the reaction goes to completion. Cool the flask to room temperature and titrate a final 10 mL aliquot.
-
Data Analysis:
-
Calculate the concentration of HBr at each time point.
-
The first-order rate law is given by: ln(V∞ - Vt) = -kt + ln(V∞ - V₀), where V∞ is the volume of NaOH at time infinity, Vt is the volume at time t, and V₀ is the initial volume.
-
Plot ln(V∞ - Vt) versus time. The slope of the line will be -k, the first-order rate constant.
-
Protocol 2: Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the method for identifying and quantifying the products of the solvolysis reaction.
Materials:
-
Reaction mixture from Protocol 1 (after completion)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials
Procedure:
-
Work-up of the Reaction Mixture: Take a 20 mL aliquot of the completed reaction mixture. Add 20 mL of diethyl ether and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
GC-MS Analysis:
-
Dissolve the resulting residue in a small, known volume of a suitable solvent (e.g., dichloromethane).
-
Inject an aliquot of the sample into the GC-MS.
-
The different products (2-ethoxy-2,3-dimethylbutane, 2,3-dimethyl-2-butene, and 2,3-dimethyl-1-butene) will have different retention times.
-
Identify each component by its mass spectrum.
-
The relative peak areas in the gas chromatogram can be used to determine the product distribution ratio.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the kinetic and product analysis of the solvolysis of this compound.
Application Notes and Protocols for the E1 Elimination of 3-Bromo-2,2-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E1 (Elimination, Unimolecular) reaction is a fundamental transformation in organic chemistry, proceeding through a carbocation intermediate to form an alkene. 3-Bromo-2,2-dimethylbutane serves as an excellent substrate for demonstrating the principles of E1 reactions, including the significant role of carbocation rearrangements. This document provides detailed application notes and experimental protocols for conducting the E1 elimination of this compound, with a focus on the reaction mechanism, product distribution, and analytical methods for product characterization.
The reaction of this compound, a secondary alkyl halide, in a polar protic solvent with a weak base, characteristically proceeds via an E1 mechanism. A key feature of this reaction is the rearrangement of the initially formed secondary carbocation to a more stable tertiary carbocation through a 1,2-methyl shift. This rearrangement dictates the composition of the product mixture, which primarily consists of the more substituted alkenes, in accordance with Zaitsev's rule, along with a substitution product.
Reaction Mechanism and Product Formation
The E1 elimination of this compound is a stepwise process:
-
Formation of a Secondary Carbocation: The reaction is initiated by the slow, rate-determining departure of the bromide leaving group, forming an unstable secondary carbocation.
-
Carbocation Rearrangement: A 1,2-methyl shift occurs, where a methyl group from the adjacent quaternary carbon migrates to the positively charged carbon. This rearrangement results in the formation of a more stable tertiary carbocation.
-
Deprotonation to Form Alkenes: A weak base (e.g., the solvent) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. Deprotonation from the two possible adjacent carbons of the tertiary carbocation yields two different alkene products: the major product, 2,3-dimethyl-2-butene (B165504) (tetrasubstituted), and the minor product, 2,3-dimethyl-1-butene (B117154) (disubstituted).
-
Competing SN1 Reaction: The tertiary carbocation can also be attacked by the solvent acting as a nucleophile, leading to the formation of an SN1 substitution product.
The overall reaction pathway, including the carbocation rearrangement, is depicted below.
Protocol for the Formation of 2,2-Dimethylbutylmagnesium Bromide from 3-Bromo-2,2-dimethylbutane
Application Note: The formation of Grignard reagents from sterically hindered alkyl halides, such as 3-Bromo-2,2-dimethylbutane (neopentyl-type bromide), presents a significant challenge due to the steric hindrance around the reaction center. This steric bulk impedes the reaction with the magnesium surface, often leading to slow initiation and low yields. To overcome these challenges, specific activation of the magnesium metal and optimized reaction conditions are crucial. This protocol details a robust method for the successful preparation of 2,2-dimethylbutylmagnesium bromide, a valuable reagent in organic synthesis for introducing the sterically demanding 2,2-dimethylbutyl group.
The following protocol employs chemical activation of the magnesium turnings and the use of tetrahydrofuran (B95107) (THF) as a solvent, which is generally superior to diethyl ether for less reactive halides due to its higher solvating power.[1]
Core Requirements
Data Presentation: Reaction Parameters
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Substrate |
| Magnesium Turnings | 1.2 - 1.5 equivalents | Excess magnesium ensures complete reaction. |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | Sufficient to achieve a desired concentration (e.g., 0.5 - 1.0 M) | THF is preferred for sterically hindered halides. Must be rigorously dried.[1] |
| Activation Agent | ||
| Iodine (I₂) | 1-2 small crystals | Acts as an indicator and activator by reacting with the magnesium surface.[2] |
| or 1,2-Dibromoethane (DBE) | A few drops (e.g., 0.05 equivalents) | A highly reactive alkyl halide that readily cleans the magnesium surface.[2] |
| Reaction Conditions | ||
| Atmosphere | Inert (Dry Argon or Nitrogen) | Grignard reagents are sensitive to moisture and oxygen.[3] |
| Initiation Temperature | Room temperature to gentle warming | Gentle heating may be required to start the reaction.[2] |
| Addition Temperature | Maintained at gentle reflux | The rate of addition of the alkyl halide should control the reflux. |
| Reaction Time | 1 - 3 hours post-addition | Monitor until most of the magnesium is consumed. |
| Expected Yield | 60 - 80% | Yields are highly dependent on the effectiveness of magnesium activation and the purity of reagents and solvent. |
Experimental Protocol
Materials and Reagents
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystals or 1,2-dibromoethane
-
Dry argon or nitrogen gas
-
Standard glassware for anhydrous reactions (three-necked round-bottom flask, reflux condenser, dropping funnel, glass stopper)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Glassware and Reagent Preparation
-
All glassware must be thoroughly dried in an oven at >120 °C for at least 4 hours and assembled hot under a stream of dry argon or nitrogen to prevent atmospheric moisture contamination.
-
Anhydrous THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed bottle and handled under inert gas.
Grignard Reagent Formation
-
Magnesium Preparation: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the flame-dried three-necked round-bottom flask. Secure the flask to a stand and equip it with a reflux condenser (with a gas inlet for inert gas), a dropping funnel, and a glass stopper.
-
Magnesium Activation:
-
Iodine Method: Add one or two small crystals of iodine to the flask containing the magnesium.[2] The flask can be gently warmed with a heat gun under a flow of inert gas until the purple iodine vapor is observed, which helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
1,2-Dibromoethane (DBE) Method: Add a small amount of anhydrous THF to cover the magnesium turnings. Using a syringe, add a few drops of 1,2-dibromoethane. Bubbling (ethylene gas formation) indicates activation of the magnesium surface.[2]
-
-
Reaction Initiation:
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.
-
The reaction is initiated when the brown color of the iodine disappears and/or gentle boiling of the solvent begins.[2] If the reaction does not start, gentle warming of the flask with a warm water bath or a heat gun may be necessary. In some cases, crushing the magnesium turnings with a dry glass rod (carefully, under a positive pressure of inert gas) can help initiate the reaction by exposing a fresh metal surface.[2]
-
-
Addition of Alkyl Halide:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux of the THF. The reaction is exothermic, and the addition rate should be controlled to prevent vigorous boiling.
-
-
Completion of Reaction:
-
After the addition is complete, continue to stir the mixture. If the reflux subsides, the reaction mixture can be gently heated to maintain a reflux for an additional 1-2 hours to ensure all the alkyl halide has reacted and to maximize the yield. The reaction is typically complete when most of the magnesium metal has been consumed, and the solution appears as a cloudy, grey to brownish mixture.
-
-
Use of the Grignard Reagent:
-
Cool the freshly prepared Grignard reagent solution to room temperature. The concentration of the Grignard reagent can be determined by titration before its use in subsequent reactions. It is recommended to use the Grignard reagent immediately after its preparation for the best results.
-
Mandatory Visualization
Caption: Workflow for the preparation of 2,2-dimethylbutylmagnesium bromide.
References
Synthesis of 2,3-Dimethyl-butan-2-ol from 3-Bromo-2,2-dimethylbutane: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the tertiary alcohol, 2,3-dimethyl-butan-2-ol, starting from the secondary alkyl halide, 3-bromo-2,2-dimethylbutane. A direct nucleophilic substitution or Grignard reaction is synthetically challenging due to the high propensity of the intermediate secondary carbocation to undergo a Wagner-Meerwein rearrangement. Therefore, a robust two-step synthetic strategy is employed. The first step involves a base-mediated E2 elimination of this compound to yield 3,3-dimethyl-1-butene (B1661986). The subsequent step is an acid-catalyzed hydration of the alkene, which proceeds via a planned carbocation rearrangement to furnish the desired 2,3-dimethyl-butan-2-ol. This application note provides detailed experimental procedures, quantitative data, and mechanistic diagrams to guide researchers in this transformation.
Introduction
The synthesis of sterically hindered alcohols is a common challenge in organic synthesis, often requiring careful consideration of reaction pathways to avoid undesired side products. The conversion of this compound to 2,3-dimethyl-butan-2-ol is a prime example where a straightforward approach is thwarted by carbocation instability and rearrangement. Direct formation of a Grignard reagent from this compound and subsequent reaction with a carbonyl compound is unlikely to yield the target alcohol cleanly. The intermediate secondary Grignard reagent would be in equilibrium with a rearranged tertiary isomer, leading to a mixture of products.
To overcome this, a two-step approach is outlined:
-
Dehydrobromination: The first step focuses on the elimination of HBr from this compound. The use of a sterically hindered, strong base is crucial to favor the formation of the less substituted alkene (Hofmann product), 3,3-dimethyl-1-butene, through an E2 mechanism. This regioselectivity is key to setting up the next step.
-
Acid-Catalyzed Hydration with Rearrangement: The second step leverages the inherent reactivity of the intermediate formed during the acid-catalyzed hydration of 3,3-dimethyl-1-butene. Protonation of the alkene initially forms a secondary carbocation, which rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. Subsequent nucleophilic attack by water and deprotonation yields the desired 2,3-dimethyl-butan-2-ol.
This protocol provides a reliable method for the preparation of 2,3-dimethyl-butan-2-ol, a valuable building block in medicinal chemistry and materials science.
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of 2,3-Dimethyl-butan-2-ol
| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Dehydrobromination | This compound | Potassium tert-butoxide (KOtBu) | tert-Butanol | Reflux (~82) | 2 | ~70-80 |
| 2 | Acid-Catalyzed Hydration | 3,3-Dimethyl-1-butene | 50% Aqueous Sulfuric Acid (H₂SO₄) | - | 10-15 | 1.5 | ~85-95 |
Experimental Protocols
Step 1: Dehydrobromination of this compound to 3,3-Dimethyl-1-butene
This protocol details the E2 elimination of this compound to favor the formation of the Hofmann product, 3,3-dimethyl-1-butene.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add potassium tert-butoxide (1.0 M solution in tert-butanol, 120 mL, 120 mmol).
-
Addition of Substrate: While stirring under a nitrogen atmosphere, add this compound (16.5 g, 100 mmol) dropwise to the potassium tert-butoxide solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2 hours. Monitor the reaction progress by gas chromatography (GC) if desired.
-
Workup: Cool the reaction mixture to room temperature. Add 100 mL of pentane to the mixture.
-
Transfer the mixture to a separatory funnel and wash the organic layer with 100 mL of water, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent. The product, 3,3-dimethyl-1-butene, is volatile (b.p. 41°C). Carefully remove the pentane (b.p. 36°C) by fractional distillation. The product can be further purified by distillation.
Step 2: Acid-Catalyzed Hydration of 3,3-Dimethyl-1-butene to 2,3-Dimethyl-butan-2-ol
This protocol describes the hydration of 3,3-dimethyl-1-butene, which proceeds with a carbocation rearrangement to yield the desired tertiary alcohol.
Materials:
-
3,3-Dimethyl-1-butene
-
50% (v/v) aqueous sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place 3,3-dimethyl-1-butene (8.4 g, 100 mmol) in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath.
-
Addition of Acid: Slowly add 50 mL of cold 50% aqueous sulfuric acid to the stirred alkene. Maintain the temperature between 10-15°C during the addition.
-
Reaction: After the addition is complete, continue stirring the mixture vigorously in the ice bath for 1.5 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the lower aqueous layer.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The crude product, 2,3-dimethyl-butan-2-ol, can be purified by distillation (b.p. 119-120°C).
Mandatory Visualizations
Logical Relationship of the Synthetic Pathway
Caption: Overall synthetic route from this compound.
Experimental Workflow for Step 1: Dehydrobromination
Caption: Workflow for the synthesis of 3,3-dimethyl-1-butene.
Signaling Pathway for Step 2: Acid-Catalyzed Hydration with Rearrangement
Caption: Mechanism of acid-catalyzed hydration with rearrangement.
Application Notes and Protocols: Solvolysis of 3-Bromo-2,2-dimethylbutane with Ethanol
For: Researchers, scientists, and drug development professionals.
Introduction
The solvolysis of 3-bromo-2,2-dimethylbutane in ethanol (B145695) is a classic example of a nucleophilic substitution reaction that proceeds via a carbocation intermediate. This reaction is of significant interest in organic chemistry as it demonstrates key concepts such as carbocation stability, rearrangement, and the competition between substitution (S(_N)1) and elimination (E1) pathways. Understanding the kinetics and product distribution of this reaction is crucial for predicting the outcomes of similar transformations in more complex molecules, which is of particular relevance in drug development and medicinal chemistry where precise control over stereochemistry and product formation is paramount.
This document provides detailed application notes on the theoretical framework of the solvolysis of this compound with ethanol, along with comprehensive experimental protocols for its investigation in a laboratory setting.
Reaction Mechanism and Kinetics
The solvolysis of this compound in a polar protic solvent like ethanol proceeds predominantly through an S(_N)1 mechanism. The reaction is initiated by the departure of the bromide leaving group to form a secondary carbocation. This carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Both carbocations can be attacked by the solvent (ethanol) to yield substitution products, or they can lose a proton to form elimination products.
The rate of reaction is dependent on the concentration of the alkyl halide but independent of the concentration of the nucleophile (ethanol), following a first-order rate law:
Rate = k[this compound]
The reaction rate is influenced by factors such as temperature and solvent polarity. An increase in temperature generally leads to an increase in the reaction rate.
Signaling Pathways and Logical Relationships
The progression of the solvolysis reaction can be visualized as a series of competing pathways originating from the initial carbocation intermediate. The following diagram illustrates the logical relationships between the reactants, intermediates, and products.
Caption: Reaction pathway for the solvolysis of this compound.
Quantitative Data Presentation
The following table summarizes representative quantitative data for the solvolysis of this compound in ethanol at 50°C. Please note that these are example values for illustrative purposes.
| Parameter | Value | Method of Determination |
| Rate Constant (k) | 1.5 x 10
| Titration or Conductometry |
| Product Distribution | Gas Chromatography-Mass Spectrometry (GC-MS) | |
| SN1 Products | ||
| 2-Ethoxy-3,3-dimethylbutane (unrearranged) | ~5% | |
| 2-Ethoxy-2,3-dimethylbutane (rearranged) | ~60% | |
| E1 Products | ||
| 3,3-Dimethyl-1-butene (unrearranged) | <1% | |
| 2,3-Dimethyl-2-butene (rearranged, Zaitsev) | ~30% | |
| 2,3-Dimethyl-1-butene (rearranged, Hofmann) | ~5% | |
| Activation Energy (Ea) | 95 kJ/mol | Arrhenius Plot |
Experimental Protocols
Synthesis and Purification of this compound
Materials:
-
Hydrobromic acid (48%)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Separatory funnel, round-bottom flask, distillation apparatus
Procedure:
-
In a round-bottom flask, cool 3,3-dimethyl-2-butanol in an ice bath.
-
Slowly add concentrated hydrobromic acid, followed by the dropwise addition of concentrated sulfuric acid with constant stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and purify the crude this compound by distillation.
Kinetic Study of the Solvolysis Reaction
This protocol is adapted from standard procedures for monitoring S(_N)1 solvolysis reactions.
Materials:
-
This compound
-
Absolute ethanol
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Volumetric flasks, burette, pipettes, stopwatch, thermostated water bath
Experimental Workflow:
Caption: Workflow for the kinetic analysis of the solvolysis reaction.
Procedure:
-
Prepare a stock solution of this compound in absolute ethanol (e.g., 0.1 M).
-
Place a known volume of the stock solution in a flask and equilibrate to the desired temperature in a thermostated water bath.
-
At time zero, start the reaction.
-
At recorded time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing ice-cold water.
-
Add a few drops of bromothymol blue indicator to the quenched solution.
-
Titrate the hydrobromic acid produced with a standardized solution of sodium hydroxide until the indicator endpoint is reached.
-
To determine the infinity reading (V∞), heat a separate aliquot of the reaction mixture in a sealed container at a higher temperature (e.g., 60-70°C) for several half-lives to ensure the reaction goes to completion, then titrate as above.
-
The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of NaOH used at time t.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Materials:
-
Aliquots from the completed solvolysis reaction
-
Diethyl ether
-
Anhydrous sodium sulfate
-
GC-MS instrument with a suitable capillary column (e.g., non-polar or medium-polarity)
Procedure:
-
After the solvolysis reaction has proceeded for a sufficient time (e.g., >10 half-lives), quench a larger aliquot with ice-cold water.
-
Extract the organic products with diethyl ether.
-
Wash the organic extract with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully concentrate the solution under a gentle stream of nitrogen.
-
Analyze the resulting sample by GC-MS.
-
Identify the products based on their mass spectra and retention times by comparison with authentic samples or library data.
-
Determine the relative product distribution by integrating the peak areas in the gas chromatogram.
Conclusion
The solvolysis of this compound in ethanol provides a valuable model system for studying S(_N)1 and E1 reaction mechanisms. The detailed protocols provided herein will enable researchers to investigate the kinetics and product distribution of this reaction, offering insights into the factors that govern carbocation behavior. This understanding is fundamental for the rational design and synthesis of new chemical entities in various fields, including drug discovery.
Application Note: Synthesis of Alkenes via Elimination of 3-Bromo-2,2-dimethylbutane with Sodium Ethoxide
Abstract
This document provides a detailed protocol for the elimination reaction of 3-bromo-2,2-dimethylbutane with sodium ethoxide in ethanol (B145695). This reaction is a classic example of dehydrohalogenation and serves as a valuable method for the synthesis of substituted alkenes, which are crucial intermediates in drug discovery and development. The primary products are 2,3-dimethyl-2-butene (B165504) and 2,3-dimethyl-1-butene. This note outlines the reaction mechanism, provides a step-by-step experimental protocol, and presents expected product distribution data.
Introduction
The dehydrohalogenation of alkyl halides is a fundamental transformation in organic synthesis, providing access to carbon-carbon double bonds. The reaction of this compound, a sterically hindered secondary alkyl halide, with a strong, non-bulky base like sodium ethoxide primarily proceeds via an elimination pathway. This reaction is governed by regioselectivity rules, leading to the formation of a major and a minor alkene product. Understanding the factors that control this selectivity is essential for synthetic chemists.
Reaction Mechanism
The reaction of this compound with sodium ethoxide can proceed through competing E2 (bimolecular elimination) and E1 (unimolecular elimination) pathways.
E2 Pathway: Sodium ethoxide (EtO⁻) is a strong base that can directly abstract a proton from a carbon adjacent (β-carbon) to the carbon bearing the bromine atom. This concerted mechanism, where the C-H bond is broken, the C=C double bond is formed, and the C-Br bond is broken simultaneously, is favored by the strong base. Abstraction of a proton from the more substituted β-carbon (C3) leads to the thermodynamically more stable Zaitsev product, 2,3-dimethyl-2-butene. Abstraction from the less substituted β-carbon (C1) yields the Hofmann product, 2,3-dimethyl-1-butene. Due to the use of a non-bulky base, the Zaitsev product is predominantly formed.
E1 Pathway: In a polar protic solvent like ethanol, the C-Br bond can ionize to form a secondary carbocation. This is the rate-determining step. A subsequent 1,2-hydride shift can occur to form a more stable tertiary carbocation. The ethoxide base or ethanol solvent can then abstract a proton from an adjacent carbon to form the alkene products. This pathway also favors the formation of the more substituted alkene. Heating the reaction mixture in a dilute solution of the base can promote this first-order kinetic process.[1]
Due to the strong basicity of sodium ethoxide, the E2 pathway is generally considered the major contributor to the product formation.
Quantitative Data
The regioselectivity of the elimination reaction is dictated by the relative stability of the resulting alkenes (Zaitsev's rule) and the steric hindrance of the base. With a small base like sodium ethoxide, the more substituted alkene is the major product.[2]
| Product Name | Structure | Product Type | Expected Yield Ratio |
| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | Major (Zaitsev) | ~4 |
| 2,3-Dimethyl-1-butene | CH₂=C(CH₃)C(CH₃)₃ | Minor (Hofmann) | 1 |
Note: Ratios are approximate and can be influenced by reaction conditions such as temperature and concentration. The ratio is inferred from similar reactions where ethoxide favors the Zaitsev product in contrast to bulky bases.[2]
Experimental Protocols
Materials:
-
This compound (Substrate)
-
Sodium ethoxide (Base)
-
Anhydrous Ethanol (Solvent)
-
Diethyl ether (Extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (B86663) (Drying agent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of anhydrous ethanol.
-
Base Preparation: Carefully add 2.3 g (1.2 equivalents) of sodium metal to the ethanol in small portions to prepare a fresh solution of sodium ethoxide. Allow the sodium to react completely.
-
Substrate Addition: Once the sodium ethoxide solution has cooled to room temperature, add 5.0 g (1.0 equivalent) of this compound to the flask.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2 hours. Monitor the reaction progress using gas chromatography (GC) if available.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with 30 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analysis: Analyze the resulting product mixture by GC-MS and/or NMR to determine the ratio of the alkene isomers.
Mandatory Visualizations
Caption: E2 elimination pathways for this compound.
Caption: E1 elimination pathway involving carbocation rearrangement.
References
Application Notes and Protocols: 3-Bromo-2,2-dimethylbutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2,2-dimethylbutane, a sterically hindered secondary alkyl halide, is a chemical reagent with potential applications in organic synthesis. However, a comprehensive review of the scientific literature reveals a notable absence of its use as a key building block or intermediate in the total synthesis of natural products. Its primary documented applications are centered on fundamental organic reactions, such as elimination and substitution, which are often accompanied by skeletal rearrangements due to its structural characteristics. This document provides an overview of the known synthesis and reactivity of this compound, offering detailed protocols for its preparation and subsequent transformations. While direct applications in natural product synthesis are not currently established, the information presented may serve as a foundational resource for researchers exploring the utility of this compound in broader synthetic contexts.
Introduction
The quest for efficient and novel synthetic routes to complex natural products often involves the strategic use of unique building blocks that can introduce specific structural motifs. Alkyl halides are a cornerstone of organic synthesis, serving as versatile precursors for carbon-carbon bond formation and functional group interconversions. This compound, with its bulky tert-butyl group adjacent to the bromine-bearing carbon, presents an interesting case for studying the interplay of steric hindrance and electronic effects in chemical reactions. Despite its potential, this compound has not been prominently featured in the reported total syntheses of natural products. This document aims to collate the available information on its synthesis and reactivity to provide a practical guide for researchers.
Synthesis of this compound
The most common method for the preparation of this compound is through the nucleophilic substitution of the corresponding alcohol, 3,3-dimethylbutan-2-ol, using hydrogen bromide.[1]
Experimental Protocol: Synthesis from 3,3-dimethylbutan-2-ol[1]
Materials:
-
3,3-dimethylbutan-2-ol
-
Concentrated hydrobromic acid (48%)
-
Anhydrous calcium chloride
-
Sodium bicarbonate solution (5%)
-
Deionized water
-
Dichloromethane (or diethyl ether)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Drying tube
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, place 3,3-dimethylbutan-2-ol.
-
Cool the flask in an ice bath and slowly add an excess of concentrated hydrobromic acid with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or gently reflux for a period to ensure complete reaction.
-
Transfer the reaction mixture to a separatory funnel and discard the lower aqueous layer.
-
Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution, and again with deionized water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by distillation to yield pure this compound.
Quantitative Data: While specific yields were not provided in the search results, this method is a standard procedure for converting secondary alcohols to the corresponding bromides.
Reactivity of this compound
The reactivity of this compound is dominated by its propensity to undergo elimination and substitution reactions. Due to the steric hindrance around the reaction center, SN2 reactions are disfavored. SN1 and E1 pathways are more common, often involving a carbocation intermediate that is prone to rearrangement.
Elimination Reactions
Treatment of this compound with a strong, non-nucleophilic base in an alcoholic solvent typically leads to the formation of an alkene via an E2 elimination mechanism.[2]
Materials:
-
This compound
-
Potassium hydroxide (B78521)
-
Ethanol (B145695) (anhydrous)
-
Deionized water
-
Pentane (or other low-boiling organic solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Drying tube
-
Distillation apparatus
Procedure:
-
Prepare a solution of potassium hydroxide in anhydrous ethanol in a round-bottom flask.
-
Add this compound to the ethanolic KOH solution.
-
Heat the mixture to reflux for a specified period to drive the elimination reaction to completion.
-
After cooling, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the product with pentane.
-
Wash the organic layer with deionized water and dry over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter and carefully remove the solvent by distillation to isolate the alkene product, 3,3-dimethyl-1-butene.
Quantitative Data: The primary product of this reaction is 3,3-dimethyl-1-butene. Due to the substitution pattern, only one alkene isomer is expected.[2]
Solvolysis and Rearrangement
When this compound is heated in a protic, nucleophilic solvent such as ethanol, it can undergo solvolysis. This reaction proceeds through an SN1 mechanism, which involves the formation of a secondary carbocation. This intermediate can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to a rearranged product.[3][4]
Materials:
-
This compound
-
Ethanol (absolute)
-
Sodium bicarbonate solution (saturated)
-
Deionized water
-
Diethyl ether
Equipment:
-
Round-bottom flask with a reflux condenser
-
Separatory funnel
-
Drying tube
-
Rotary evaporator
Procedure:
-
Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Heat the solution at reflux for several hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Combine the organic extracts and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
The major product, 2-ethoxy-2,3-dimethylbutane, can be purified by distillation.
Quantitative Data: The major product of this reaction is the rearranged ether, 2-ethoxy-2,3-dimethylbutane.[3]
Visualizations
Caption: Synthesis of this compound.
Caption: Elimination reaction of this compound.
Caption: Mechanism of solvolysis and rearrangement.
Conclusion
While this compound has not been identified as a key component in the total synthesis of natural products based on currently available literature, it serves as an instructive model for understanding fundamental principles of organic reactivity, particularly steric effects and carbocation rearrangements. The protocols provided herein for its synthesis and common reactions offer a starting point for researchers who may wish to explore its utility in novel synthetic methodologies. Future investigations could potentially uncover specialized applications for this sterically encumbered alkyl halide in the construction of complex molecular architectures, including those found in natural products.
References
Application of Sterically Hindered Alkyl Halides in Medicinal Chemistry: A Focus on the 2,2-Dimethylbutyl Moiety
Introduction
In the realm of medicinal chemistry, the structural characteristics of a molecule are paramount to its biological activity, pharmacokinetic properties, and overall therapeutic efficacy. The incorporation of sterically hindered alkyl groups, such as the 2,2-dimethylbutyl moiety found in 3-Bromo-2,2-dimethylbutane, represents a strategic approach in drug design. While direct applications of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, the principles governing the use of such bulky, lipophilic groups are well-established and can be exemplified by structurally related motifs, most notably the adamantane (B196018) cage. This document will provide a detailed overview of the application of these sterically hindered scaffolds in medicinal chemistry, with a focus on the underlying principles, synthetic methodologies, and biological implications.
The core advantage of incorporating a sterically hindered group like the neopentyl (2,2-dimethylpropyl) or the 2,2-dimethylbutyl moiety lies in its ability to enhance the metabolic stability of a drug candidate. The bulky nature of these groups can act as a "steric shield," protecting nearby functional groups from enzymatic degradation, thereby increasing the drug's half-life in the body. Furthermore, the lipophilicity of these alkyl groups can improve a drug's ability to cross cellular membranes, potentially leading to better absorption and distribution. The rigid and three-dimensional nature of these scaffolds can also enforce a specific conformation on the drug molecule, leading to more selective and potent interactions with its biological target.
Case Study: Adamantane Derivatives in Therapeutics
Due to the limited specific data on this compound, we will use adamantane derivatives as a well-documented and illustrative example of the successful application of sterically hindered, lipophilic scaffolds in medicinal chemistry. Adamantane, a rigid tricyclic hydrocarbon, has been incorporated into several approved drugs, demonstrating its value in improving pharmacodynamic and pharmacokinetic profiles.
Amantadine (B194251): An Antiviral and Anti-Parkinsonian Agent
Amantadine, a primary amine derivative of adamantane, was one of the first examples of a successful adamantane-based drug. It was initially developed as an antiviral agent for the treatment of influenza A and later found utility in the management of Parkinson's disease.
Table 1: Physicochemical and Pharmacological Properties of Amantadine
| Property | Value | Reference |
| IUPAC Name | Adamantan-1-amine | |
| Molecular Formula | C₁₀H₁₇N | |
| Molecular Weight | 151.25 g/mol | |
| Mechanism of Action | Inhibition of viral M2 proton channel | |
| (Antiviral) | ||
| Mechanism of Action | Non-competitive NMDA receptor antagonist | |
| (Anti-Parkinsonian) | ||
| IC₅₀ (Influenza A M2) | ~1 µM | |
| Ki (NMDA receptor) | 0.1 - 1 µM |
Experimental Protocol: Synthesis of Amantadine Hydrochloride
The synthesis of Amantadine typically proceeds from adamantane, which is first brominated and then converted to the amine.
Step 1: Bromination of Adamantane
-
Reaction: Adamantane is reacted with bromine in the presence of a Lewis acid catalyst, such as aluminum bromide, to yield 1-bromoadamantane.
-
Procedure: To a solution of adamantane (1.0 eq) in an excess of bromine (used as both reactant and solvent) at 0 °C, aluminum bromide (0.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The excess bromine is then quenched by careful addition of an aqueous solution of sodium bisulfite. The product is extracted with dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-bromoadamantane.
-
Yield: Typically >90%.
Step 2: Amination of 1-Bromoadamantane (Ritter Reaction)
-
Reaction: 1-Bromoadamantane is reacted with acetonitrile (B52724) in the presence of sulfuric acid, followed by hydrolysis to yield amantadine.
-
Procedure: 1-Bromoadamantane (1.0 eq) is dissolved in a mixture of acetonitrile and concentrated sulfuric acid at 0 °C. The mixture is stirred at room temperature for 24 hours. The reaction is then carefully poured onto ice and basified with a concentrated sodium hydroxide (B78521) solution. The resulting precipitate (amantadine free base) is filtered, washed with water, and dried. For the hydrochloride salt, the free base is dissolved in isopropanol (B130326) and treated with a solution of hydrochloric acid in isopropanol. The resulting precipitate is filtered and dried to yield amantadine hydrochloride.
-
Yield: Typically 70-80%.
Diagram 1: Synthetic Pathway to Amantadine Hydrochloride
Caption: Synthesis of Amantadine HCl from Adamantane.
Signaling Pathway: NMDA Receptor Antagonism
In the context of Parkinson's disease, amantadine's therapeutic effect is attributed to its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor. Overactivation of NMDA receptors is implicated in the excitotoxicity that contributes to neurodegeneration.
Diagram 2: Amantadine's Mechanism of Action at the NMDA Receptor
Caption: Amantadine blocks the NMDA receptor ion channel.
Conclusion
While this compound itself does not have a well-documented role in medicinal chemistry, the principles of using sterically hindered and lipophilic alkyl groups are clearly demonstrated by the successful application of the adamantane scaffold in drug development. The 2,2-dimethylbutyl group shares key structural features with the adamantyl moiety, suggesting its potential utility in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Future research may yet uncover specific applications for this and other neopentyl-like structures in the design of novel therapeutics. The synthetic protocols and biological principles outlined in the case study of amantadine provide a valuable framework for researchers and drug development professionals interested in exploring the potential of such sterically demanding building blocks.
Application Notes and Protocols for Kinetic Studies of 3-Bromo-2,2-dimethylbutane Solvolysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of reaction kinetics is fundamental to understanding reaction mechanisms, optimizing synthetic routes, and predicting the stability of chemical entities. 3-Bromo-2,2-dimethylbutane is a sterically hindered secondary alkyl halide. Its structure is prone to rearrangement via a 1,2-hydride shift upon formation of the secondary carbocation during S_N1 reactions, leading to a more stable tertiary carbocation.
This document provides a detailed protocol for investigating the kinetics of the S_N1 solvolysis of this compound. The rate of this reaction is dependent on the concentration of the alkyl halide and is influenced by factors such as temperature and solvent polarity.[1][2][3] The progress of the reaction is monitored by measuring the production of hydrobromic acid (HBr) over time using a titration method.[4]
Reaction Pathway and Mechanism
The solvolysis of this compound in a polar protic solvent (e.g., aqueous ethanol) proceeds through an S_N1 mechanism. The process involves the initial formation of a secondary carbocation, which rapidly rearranges to a more stable tertiary carbocation. The solvent then acts as a nucleophile, attacking the tertiary carbocation to form the final products.
Caption: S_N1 solvolysis pathway for this compound.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for conducting the kinetic analysis.
Materials and Reagents
-
This compound
-
Ethanol (B145695) (Absolute)
-
Deionized Water
-
Standardized Sodium Hydroxide (B78521) (NaOH) solution (~0.01 M)
-
Bromothymol Blue indicator solution
-
Volumetric flasks (50 mL, 100 mL, 250 mL)
-
Pipettes (1 mL, 5 mL, 10 mL)
-
Burette (50 mL)
-
Conical flasks (100 mL)
-
Stopwatch
-
Thermostated water bath
Protocol 1: Determination of the Rate Constant (k) at a Fixed Temperature
This protocol outlines the procedure for measuring the rate of HBr production to determine the first-order rate constant.[4][5]
-
Prepare the Solvent Mixture: Prepare 250 mL of an 80:20 (v/v) ethanol-water solution in a volumetric flask.
-
Prepare the Substrate Solution: Prepare a 0.1 M solution of this compound in the 80:20 ethanol-water solvent.
-
Setup the Reaction Vessel: Place 50 mL of the 80:20 ethanol-water solvent into a 100 mL conical flask. Add 3-4 drops of bromothymol blue indicator. Place this flask in a thermostated water bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate.
-
Initiate the Reaction: Using a pipette, add exactly 5.0 mL of the 0.1 M this compound solution to the conical flask in the water bath. Start the stopwatch immediately.
-
Titration Procedure:
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a 5.0 mL aliquot from the reaction mixture.
-
Immediately transfer the aliquot to another conical flask containing 10 mL of cold acetone to quench the reaction.[4]
-
Titrate the quenched sample with the standardized ~0.01 M NaOH solution until the bromothymol blue indicator endpoint is reached (a color change from yellow to blue).[6]
-
Record the volume of NaOH used and the exact time the aliquot was taken.
-
-
Data Collection: Repeat the titration for at least 6-8 time points, until the reaction is approximately 70-80% complete.
Protocol 2: Determination of Activation Energy (Ea)
To determine the activation energy, the rate constant must be measured at several different temperatures.
-
Perform Kinetic Runs: Follow Protocol 1 to determine the rate constant (k) at a minimum of three additional, distinct temperatures (e.g., 30°C, 35°C, and 40°C).[6]
-
Ensure Temperature Stability: It is crucial that the temperature of the water bath is stable and accurately recorded for each kinetic run.
Experimental Workflow
The overall workflow for the kinetic study is visualized below.
Caption: General workflow for the solvolysis kinetic study.
Data Presentation and Analysis
The collected data should be organized systematically to facilitate analysis.
Raw Data Table
Record the raw titration data for each temperature run in a table similar to the one below.
Table 1: Raw Titration Data at 25°C
| Time (s) | Aliquot Volume (mL) | Volume of NaOH (mL) | [HBr] produced (M) | [Substrate] remaining (M) | ln([Substrate]) |
|---|---|---|---|---|---|
| 0 | 5.0 | 0.00 | 0.0000 | 0.1000 | -2.303 |
| 600 | 5.0 | 1.25 | 0.0025 | 0.0975 | -2.328 |
| 1200 | 5.0 | 2.40 | 0.0048 | 0.0952 | -2.352 |
| 1800 | 5.0 | 3.50 | 0.0070 | 0.0930 | -2.375 |
| 2400 | 5.0 | 4.55 | 0.0091 | 0.0909 | -2.398 |
| 3000 | 5.0 | 5.50 | 0.0110 | 0.0890 | -2.419 |
| 3600 | 5.0 | 6.40 | 0.0128 | 0.0872 | -2.440 |
Rate Constant Determination
For an S_N1 reaction, the rate law is first-order: Rate = k[Substrate]. The integrated rate law is:
ln[A]_t = -kt + ln[A]_0
A plot of ln([Substrate]) versus time (s) will yield a straight line with a slope equal to -k .
Activation Parameter Analysis
The data from experiments at different temperatures can be used to determine the activation energy (Ea) and other thermodynamic parameters.
Table 2: Summary of Rate Constants at Different Temperatures
| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
|---|---|---|---|
| 298.15 | 0.003354 | Value from plot | Calculated |
| 303.15 | 0.003299 | Value from plot | Calculated |
| 308.15 | 0.003245 | Value from plot | Calculated |
| 313.15 | 0.003193 | Value from plot | Calculated |
-
Arrhenius Plot: A plot of ln(k) versus 1/T gives a straight line with a slope of -Ea/R , where R is the ideal gas constant (8.314 J/mol·K).
-
Eyring Plot: A plot of ln(k/T) versus 1/T allows for the determination of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.
Safety Precautions
-
This compound is a flammable liquid and may cause skin and eye irritation. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetone and ethanol are flammable. Keep them away from ignition sources.
-
Handle sodium hydroxide solutions with care as they are corrosive.
References
- 1. amherst.edu [amherst.edu]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. amherst.edu [amherst.edu]
Application Notes and Protocols for the Purification of 3-Bromo-2,2-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,2-dimethylbutane, also known as neohexyl bromide, is a sterically hindered secondary alkyl halide. Its synthesis, typically via the reaction of 3,3-dimethylbutan-2-ol with hydrobromic acid, can lead to the formation of various impurities. The presence of these impurities can adversely affect the outcome of subsequent reactions, making rigorous purification a critical step in its preparation. These application notes provide detailed protocols for the purification of this compound, ensuring a high-purity product suitable for research, and drug development applications.
Common Impurities in the Synthesis of this compound
The primary impurities encountered during the synthesis of this compound from 3,3-dimethylbutan-2-ol and hydrobromic acid include:
-
Unreacted Starting Material: 3,3-dimethylbutan-2-ol
-
Rearrangement Products: Primarily 2-Bromo-2,3-dimethylbutane, a tertiary alkyl halide formed via a hydride shift.
-
Elimination Products: Alkenes such as 3,3-dimethyl-1-butene (B1661986) and 2,3-dimethyl-2-butene.
-
Acidic Residues: Residual hydrobromic acid and any sulfuric acid used as a catalyst.
Purification Strategy Overview
A multi-step purification strategy is recommended to effectively remove the various types of impurities. The general workflow involves an initial aqueous workup to remove water-soluble impurities and acids, followed by drying and a final fractional distillation to separate the desired product from organic impurities with different boiling points.
Caption: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Aqueous Workup
This protocol is designed to remove acidic impurities and water-soluble components from the crude reaction mixture.
Materials:
-
Crude this compound
-
Separatory funnel
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Erlenmeyer flask
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous (lower) layer.
-
Add an equal volume of saturated sodium bicarbonate solution to the organic layer. Swirl gently and then shake, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine. This helps to remove residual water and break up emulsions. Discard the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate to the organic layer until it no longer clumps together, indicating that the solution is dry.
-
Filter the solution to remove the drying agent. The filtrate is the dried, crude this compound.
Protocol 2: Purification by Fractional Distillation
Fractional distillation is employed to separate the desired this compound from the rearranged isomer (2-Bromo-2,3-dimethylbutane) and other organic impurities based on their boiling point differences.
Materials:
-
Dried, crude this compound
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Add the dried, crude this compound and a few boiling chips to the distillation flask.
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at the boiling point of this compound. The boiling point of the rearranged impurity, 2-bromo-2,3-dimethylbutane, is estimated to be around 147 °C.[1][2] The boiling point of the desired product is expected to be slightly lower.
-
Monitor the temperature at the distillation head closely. A stable temperature during distillation indicates the collection of a pure fraction.
Data Presentation
The following table summarizes the physical properties of the target compound and a key isomeric impurity, which are critical for the successful implementation of the fractional distillation protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) |
| This compound | C₆H₁₃Br | 165.07 | Not specified |
| 2-Bromo-2,3-dimethylbutane | C₆H₁₃Br | 165.07 | ~147 |
Logical Relationships in Impurity Formation
The formation of impurities is a direct consequence of the reaction mechanism and conditions. Understanding these relationships is key to optimizing the synthesis and purification processes.
Caption: Formation pathways of key impurities during synthesis.
Conclusion
The purification of this compound requires a systematic approach to remove both aqueous and organic impurities. The combination of a thorough aqueous workup followed by careful fractional distillation is an effective strategy to obtain a high-purity product. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis and utilization of this important alkyl halide. It is recommended to characterize the final product by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity.
References
Troubleshooting & Optimization
minimizing rearrangement products in 3-Bromo-2,2-dimethylbutane reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2,2-dimethylbutane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of rearrangement products and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound prone to rearrangement?
A1: Reactions involving this compound are susceptible to rearrangement due to the formation of a carbocation intermediate. Under conditions that favor a unimolecular pathway (SN1 or E1), the bromine atom departs, forming a secondary carbocation. This secondary carbocation can undergo a 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged carbocation then reacts with the nucleophile or base, leading to products with a different carbon skeleton than the starting material.[1][2]
Q2: What are the common rearranged products observed in reactions of this compound?
A2: The most common rearranged products result from the formation of the 2,3-dimethylbut-2-yl cation. Subsequent reaction with a nucleophile (e.g., ethanol) will yield products like 2-ethoxy-2,3-dimethylbutane.[1][3][4] Elimination reactions from this rearranged carbocation typically yield 2,3-dimethyl-2-butene (B165504) as the major alkene product, following Zaitsev's rule, along with 2,3-dimethyl-1-butene.[5]
Q3: How can I control the reaction to favor substitution over elimination?
A3: To favor substitution over elimination, it is generally best to use a good, non-basic nucleophile in a polar aprotic solvent at a lower temperature. For this compound, due to significant steric hindrance, achieving a high yield of the direct (non-rearranged) substitution product via an SN2 mechanism is challenging. Conditions that would typically favor SN2 may still result in competing E2 elimination. SN1 conditions will likely lead to rearrangement. A good strategy is to use a weakly basic, yet highly nucleophilic species like the azide (B81097) ion (N₃⁻) in a solvent like DMSO or acetone.[6]
Q4: Under what conditions can I favor the formation of the non-rearranged elimination product?
A4: To favor the non-rearranged elimination product, 3,3-dimethyl-1-butene (B1661986) (the Hofmann product), a sterically hindered, strong base should be used. Potassium tert-butoxide in a non-polar, aprotic solvent like tert-butanol (B103910) is the reagent of choice for this transformation. The bulky base preferentially abstracts the more accessible proton from the terminal carbon, avoiding the steric hindrance deeper within the molecule.
Troubleshooting Guides
Issue 1: My reaction yielded a mixture of products with a significant amount of a rearranged alkene.
-
Problem: You are likely running the reaction under conditions that favor an E1 mechanism. This involves the formation of a carbocation that rearranges to a more stable form before elimination occurs.
-
Troubleshooting Workflow:
Issue 2: The primary product of my substitution reaction has a different carbon skeleton from my starting material.
-
Problem: Your reaction conditions are promoting an SN1 pathway, leading to carbocation formation and subsequent rearrangement.
-
Troubleshooting Workflow:
Data Presentation
The following table summarizes the expected major products from the reaction of this compound under various conditions. Quantitative yields can vary based on specific reaction parameters.
Reagent/Condition Solvent Predominant Mechanism Major Product(s) Notes Ethanol (EtOH), heat Ethanol SN1/E1 2-Ethoxy-2,3-dimethylbutane, 2,3-Dimethyl-2-butene, 2,3-Dimethyl-1-butene Significant rearrangement occurs. Sodium Ethoxide (NaOEt) Ethanol E1/E2 2,3-Dimethyl-2-butene, 2,3-Dimethyl-1-butene A strong, non-hindered base favors elimination with rearrangement. Potassium tert-butoxide (KOtBu) tert-Butanol E2 3,3-Dimethyl-1-butene A strong, sterically hindered base favors the non-rearranged (Hofmann) product. Sodium Azide (NaN₃) DMSO or Acetone SN2 3-Azido-2,2-dimethylbutane A good, non-basic nucleophile in a polar aprotic solvent can promote the SN2 reaction, though it may be slow due to steric hindrance.
Reaction Pathways Overview
The choice of reagents and reaction conditions dictates the outcome of reactions with this compound. The following diagram illustrates the competing pathways.
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Protocol 1: Synthesis of 3,3-dimethyl-1-butene (E2 Elimination)
This protocol is adapted for the dehydrobromination of this compound using a strong, sterically hindered base to favor the Hofmann elimination product.
-
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol, anhydrous
-
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663)
-
Equipment:
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add potassium tert-butoxide (1.2 equivalents) and anhydrous tert-butanol.
-
While stirring under a nitrogen atmosphere, add this compound (1.0 equivalent) to the potassium tert-butoxide solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add pentane to the mixture and wash the organic layer with water and then with brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the pentane by simple distillation. The product, 3,3-dimethyl-1-butene, is volatile and should be collected carefully.
-
Analyze the product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.
Protocol 2: Synthesis of 3-azido-2,2-dimethylbutane (SN2 Substitution)
This protocol aims to achieve direct substitution without rearrangement using a strong, non-basic nucleophile.
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMSO.
-
Add sodium azide (1.5 equivalents) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate safety precautions.
-
Heat the reaction mixture to 50-60°C and stir. The reaction may be slow due to steric hindrance; monitor its progress by TLC or GC-MS over 24-48 hours.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with deionized water to remove residual DMSO, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography if necessary and characterize by spectroscopy.
References
Technical Support Center: Substitution Reactions of 3-Bromo-2,2-dimethylbutane
Welcome to the technical support center for optimizing substitution reactions involving 3-Bromo-2,2-dimethylbutane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve reaction yields and understand product outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my direct substitution product (1-substituted-2,2-dimethylbutane) extremely low?
A1: this compound is a sterically hindered primary alkyl halide, often referred to as a neopentyl-type halide. The bulky tert-butyl group adjacent to the carbon bearing the bromine atom severely obstructs the backside attack required for a standard S(N)2 reaction.[1][2] Consequently, direct substitution is extremely slow.[3][4] For S(_N)1 reactions, the initial formation of a primary carbocation is highly unfavorable, also leading to a very slow reaction rate.[4]
Q2: I've obtained a substitution product, but the carbon skeleton has changed. What happened?
A2: You are observing the result of a carbocation rearrangement. When this compound undergoes an S(N)1 reaction, the bromide ion first departs, forming an unstable primary carbocation.[4] This intermediate rapidly rearranges via a 1,2-methyl shift to form a much more stable tertiary carbocation.[5][6][7] The nucleophile then attacks this rearranged carbocation, leading to a product with a different skeletal structure, such as 2-substituted-2,3-dimethylbutane.[8]
Q3: My main products are alkenes instead of the desired substitution product. How can I minimize elimination?
A3: Elimination reactions (E1 and E2) are common competing pathways.[9] To favor substitution over elimination:
-
For S(_N)1 reactions: Use a weak, non-basic nucleophile (e.g., H(_2)O, ROH) and lower reaction temperatures. E1 reactions are entropically favored at higher temperatures.[10]
-
For S(_N)2 reactions (if attempted): Use a strong, but minimally basic nucleophile. However, given the substrate's structure, elimination often remains a significant side reaction, especially when using strong bases like alkoxides.[9][11]
Q4: Is it possible to achieve a direct S(_N)2 substitution with this compound?
A4: While theoretically possible, it is practically very challenging and inefficient. The rate of an S(_N)2 reaction on a neopentyl halide is exceptionally slow due to severe steric hindrance.[3][12] To even attempt this, you would need a small, potent nucleophile and a polar aprotic solvent (e.g., acetone, DMSO) to maximize nucleophilicity.[13][14] Even under these conditions, the yield is expected to be very low, and the reaction will require long reaction times and/or high temperatures, which may promote elimination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Steric Hindrance: The substrate is inherently unreactive towards direct S(N)2 substitution.[13][15] | For S(_N)1, ensure conditions favor carbocation formation (polar protic solvent). Be aware that the reaction is still inherently slow.[4] For S(_N)2, this is expected; consider an alternative synthetic route if direct substitution is required. |
| Major Product is Rearranged | Carbocation Rearrangement: The reaction is proceeding via an S(_N)1 mechanism, leading to a more stable tertiary carbocation.[5][16] | This is the expected outcome for an S(_N)1 reaction with this substrate. If the unrearranged product is desired, S(_N)1 conditions should be avoided. An alternative substrate may be necessary. |
| High Yield of Alkene Products | Elimination Side Reactions: The nucleophile is acting as a base, or the temperature is too high, favoring E1/E2 pathways.[9][10] | Use a less basic nucleophile. For S(_N)1, keep the reaction temperature low. For E2, avoid strong, bulky bases unless elimination is the desired outcome. |
| Mixture of Multiple Products | Competing Reactions: S(_N)1, E1, and potential E2 pathways are occurring simultaneously. | To favor the S(_N)1 rearranged product, use a weak nucleophile/polar protic solvent (e.g., ethanol (B145695), water) at a controlled, lower temperature. Complete suppression of elimination is often difficult. |
Data Presentation
Table 1: Relative S(_N)2 Reaction Rates for Various Alkyl Bromides
| Alkyl Bromide | Substrate Type | Relative Rate | Rationale |
| Methyl Bromide | Methyl | ~1200 | Least steric hindrance.[15][17] |
| Ethyl Bromide | Primary | 40 | Minor increase in steric hindrance.[3] |
| Isobutyl Bromide | Primary | 1 | Increased steric hindrance near the reaction center.[15] |
| This compound | Primary (Neopentyl) | 0.0001 | Severe steric hindrance from the adjacent tert-butyl group. [12] |
| sec-Butyl Bromide | Secondary | 0.1 | Significant steric hindrance.[15] |
| tert-Butyl Bromide | Tertiary | ~0 (No S(_N)2) | Complete steric blocking of backside attack.[12][17] |
Table 2: Expected Products under Different Reaction Conditions
| Reaction Condition | Predominant Mechanism(s) | Major Substitution Product | Major Elimination Product(s) |
| Ethanol, heat | S(N)1, E1 | 2-Ethoxy-2,3-dimethylbutane (rearranged) | 2,3-Dimethyl-2-butene & 2,3-Dimethyl-1-butene[9][18] |
| Water, heat | S(N)1, E1 | 2,3-Dimethyl-2-butanol (rearranged)[5] | 2,3-Dimethyl-2-butene & 2,3-Dimethyl-1-butene[9] |
| Sodium Ethoxide in Ethanol | E2, S(_N)1, E1 | 2-Ethoxy-2,3-dimethylbutane (rearranged) | 2,3-Dimethyl-1-butene & 2,3-Dimethyl-2-butene[9] |
Experimental Protocols
Protocol 1: S(_N)1 Solvolysis of this compound in Ethanol
This protocol is designed to favor the formation of the rearranged substitution product, 2-Ethoxy-2,3-dimethylbutane.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 0.05 mol) and anhydrous ethanol (30 mL). Note that ethanol acts as both the solvent and the nucleophile.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C) using a heating mantle.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). Due to the slow nature of the reaction, it may require several hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of cold water.
-
Transfer the solution to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any HBr formed, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to isolate the 2-Ethoxy-2,3-dimethylbutane and separate it from any elimination byproducts.
Visualizations
Reaction Pathways and Troubleshooting
Caption: S(_N)1 reaction of this compound proceeds via a critical carbocation rearrangement.
Caption: Competing S(_N)2 and E2 pathways for this compound.
Caption: A logical workflow for troubleshooting low-yield substitution reactions.
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.in [brainly.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Solved this compound reacts with water via an | Chegg.com [chegg.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. SN1 substitution and E1 elimination frequently compete in the sam... | Study Prep in Pearson+ [pearson.com]
- 11. youtube.com [youtube.com]
- 12. organic chemistry - How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. Solved 4. a) When 3-bromo-2, 2-dimethylbutane is treated | Chegg.com [chegg.com]
overcoming the low reactivity of neopentyl halides in SN2 reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of neopentyl halides in Sₙ2 reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my Sₙ2 reactions with neopentyl halides consistently failing or showing extremely low yields?
A1: Neopentyl halides are notoriously unreactive in Sₙ2 reactions due to extreme steric hindrance.[1][2][3] The bulky tert-butyl group attached to the carbon adjacent to the reaction center (the β-carbon) effectively blocks the required backside attack by the nucleophile.[2][4] The reaction rate for a neopentyl halide can be up to 100,000 times slower than that of a simple primary halide like propyl bromide.[4] For practical purposes, neopentyl halides are often considered inert to Sₙ2 reactions under standard conditions.[3][4]
Q2: I tried forcing the reaction with heat and a strong base, but I am still not getting the desired substitution product. What is happening?
A2: Forcing the reaction conditions with high temperatures and strong bases is unlikely to promote the Sₙ2 pathway. Instead, these conditions often lead to undesirable side reactions.[5] You may observe an increase in elimination (E2) products, or under certain conditions, the reaction may attempt to proceed through an Sₙ1-like mechanism, which also presents significant challenges.[5][6]
Q3: Can I switch to an Sₙ1 pathway to achieve substitution?
A3: While it might seem like an alternative, the Sₙ1 pathway is also problematic for neopentyl halides. The mechanism would require the formation of a highly unstable primary carbocation, which is energetically unfavorable.[1][2][7] If this primary carbocation does form, it will almost certainly undergo a rapid 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation.[1][8][9] This rearrangement leads to a constitutional isomer of the desired product, where the nucleophile has added to a different carbon atom.[8][9]
Q4: Are there any modifications to the substrate that can improve reactivity?
A4: Yes, improving the leaving group can increase the reaction rate, although it may not fully overcome the steric hindrance for a true Sₙ2 reaction. Replacing the halide with a better leaving group, such as a tosylate, mesylate, or triflate, can make the substitution more feasible.[5][10] Among these, triflates have been shown to be particularly effective as a stable yet sufficiently reactive leaving group for nucleophilic substitution on neopentyl systems.[10]
Q5: What are the most effective alternative strategies for forming a bond at the neopentyl carbon?
A5: Modern organic synthesis offers several powerful alternatives to classical Sₙ2 reactions for neopentyl systems:
-
Organometallic Reagents: Formation of a Grignard reagent (neopentylmagnesium halide) is a common and effective strategy.[1] This converts the electrophilic neopentyl halide into a nucleophile, which can then react with a wide range of electrophiles.
-
Transition-Metal Catalysis: Nickel-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon bonds with sterically hindered electrophiles like neopentyl halides.[1][11]
-
Radical Reactions: Photoredox catalysis can be used to generate neopentyl radicals, which can then participate in various coupling reactions under mild conditions.[1]
Troubleshooting Guide
Issue 1: No reaction or extremely low conversion observed.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Extreme Steric Hindrance | This is the most common reason for failure. Standard Sₙ2 conditions are not effective. It is highly recommended to abandon the direct Sₙ2 approach and select an alternative synthetic strategy.[1][2] |
| Poor Leaving Group | If you must attempt a substitution, ensure you are using the best possible leaving group. Neopentyl iodide is more reactive than the bromide or chloride.[10] For even greater reactivity, convert the corresponding alcohol to a neopentyl triflate.[10] |
| Insufficiently Reactive Nucleophile | Even with a better leaving group, a highly reactive nucleophile is necessary. However, be aware that strong, basic nucleophiles will likely promote elimination. |
Issue 2: The major product is a rearranged isomer.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Sₙ1 Pathway and Carbocation Rearrangement | Your reaction conditions (e.g., polar protic solvent, high temperature, Lewis acids) are favoring an Sₙ1 mechanism.[8][9] The formation of the rearranged product is an inherent feature of this pathway for neopentyl systems.[1] To avoid rearrangement, you must use a synthetic route that does not involve the formation of a neopentyl carbocation. |
Issue 3: Difficulty initiating Grignard reagent formation.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Magnesium Surface | The surface of the magnesium turnings may be coated with magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) and gently warming.[1] |
| Halide Reactivity | Neopentyl chloride is less reactive than the bromide or iodide for Grignard formation. If using the chloride, expect longer initiation times. |
| Solvent Effects | The choice of solvent is crucial. Anhydrous ethers like THF or diethyl ether are required. THF is more polar and can sometimes facilitate the reaction more effectively than diethyl ether.[1] |
Data Presentation
Table 1: Relative Reaction Rates of Alkyl Halides in Sₙ2 Reactions
| Substrate Type | Example | Relative Rate |
| Methyl | CH₃-Br | ~30 |
| Primary | CH₃CH₂-Br | 1 |
| Secondary | (CH₃)₂CH-Br | 0.02 |
| Neopentyl | (CH₃)₃CCH₂-Br | 0.00001 [12] |
| Tertiary | (CH₃)₃C-Br | ~0 (Elimination)[12] |
Note: Rates are approximate and relative to ethyl bromide.
Key Experimental Protocols
Protocol 1: Formation of Neopentylmagnesium Bromide (Grignard Reagent)
Objective: To convert neopentyl bromide into a nucleophilic Grignard reagent for subsequent reactions.
Materials:
-
Neopentyl bromide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Oven-dried, three-necked flask with reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Set up the oven-dried glassware under a nitrogen atmosphere.
-
Place the magnesium turnings and the iodine crystal into the flask.
-
Prepare a solution of neopentyl bromide in anhydrous ether in the dropping funnel.
-
Add a small portion (approx. 10%) of the neopentyl bromide solution to the magnesium turnings.
-
Observe the reaction. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming with a heat gun may be required to start the reaction.[1]
-
Once initiated, add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1]
-
The resulting gray/black solution of the Grignard reagent is ready for use with an appropriate electrophile.
Protocol 2: Nickel-Catalyzed Cross-Coupling of Neopentyl Bromide with an Aryl Boronic Acid (Suzuki-Type Coupling)
Objective: To form a C-C bond between a neopentyl group and an aryl group using a modern catalytic method.
Materials:
-
Neopentyl bromide (1.5 equiv)
-
Aryl boronic acid (1.0 equiv)
-
NiCl₂(dme) (or similar Ni(II) precatalyst) (5 mol%)
-
A suitable ligand (e.g., a phosphine (B1218219) ligand like PCy₃ or an N-heterocyclic carbene ligand) (10 mol%)
-
A base (e.g., K₃PO₄) (2.0 equiv)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the Ni(II) precatalyst, ligand, and base to an oven-dried reaction vial.
-
Add the aryl boronic acid and the solvent.
-
Stir the mixture for a few minutes, then add the neopentyl bromide.
-
Seal the vial and place it in a preheated oil bath or heating block (temperature will require optimization, typically 80-120 °C).
-
Stir the reaction for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Steric hindrance blocking Sₙ2 backside attack on a neopentyl halide.
Caption: Sₙ1 pathway of a neopentyl halide leading to a rearranged product.
Caption: Decision tree for overcoming the low reactivity of neopentyl halides.
References
- 1. benchchem.com [benchchem.com]
- 2. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 3. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. brainly.com [brainly.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
troubleshooting failed Grignard reaction with 3-Bromo-2,2-dimethylbutane
Topic: Troubleshooting Failed Grignard Reaction with 3-Bromo-2,2-dimethylbutane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the Grignard reaction of the sterically hindered alkyl halide, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound failing to initiate?
Initiation failure is the most common issue, primarily due to the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1] This layer prevents the magnesium from reacting with the alkyl halide. For sterically hindered substrates like this compound, which are inherently less reactive, a pristine magnesium surface is critical.[2]
Indicators of a successful initiation include:
-
Disappearance of the characteristic color of a chemical activator like iodine.[1]
-
Spontaneous boiling of the solvent.[1]
-
The appearance of a cloudy grey or brownish color.[1]
-
A noticeable increase in temperature (exotherm).[1]
Q2: What are the best methods to activate the magnesium for this reaction?
Several methods can be employed to disrupt the magnesium oxide layer and activate the magnesium:
-
Chemical Activation:
-
Iodine (I₂): Adding a small crystal of iodine is a common and effective method. The iodine is thought to react with the magnesium at weak points in the oxide layer, creating reactive sites.[1] The disappearance of the purple or brown color is a good sign of initiation.[1]
-
1,2-Dibromoethane (B42909) (DBE): A few drops of DBE can be added to the magnesium suspension. It reacts readily to form ethylene (B1197577) gas and magnesium bromide, which helps to clean the magnesium surface.[1]
-
-
Mechanical Activation:
-
Gently crushing the magnesium turnings with a dry glass rod inside the reaction flask can expose a fresh, unoxidized surface.[3]
-
Q3: I'm observing a very low yield. What are the potential causes and how can I improve it?
Low yields with sterically hindered substrates like this compound are often due to side reactions or incomplete conversion.[4]
-
Suboptimal Magnesium Activation: If the magnesium is not fully activated, the concentration of your Grignard reagent will be low.
-
Solution: Ensure you are using an effective activation method as described above. For particularly challenging reactions, consider using "Turbo-Grignard" reagents, which are prepared with the addition of lithium chloride (LiCl) to enhance reactivity and solubility.[4]
-
-
Side Reactions:
-
Elimination (E2): Sterically hindered alkyl halides are prone to elimination reactions to form an alkene.[4]
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide.[3]
-
Solution: To minimize side reactions, control the reaction temperature. Lower temperatures can favor Grignard formation. Additionally, the slow, dropwise addition of the this compound to the magnesium suspension is crucial.[4]
-
-
Solvent Choice: The solvent plays a key role in stabilizing the Grignard reagent.
-
Solution: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its superior solvating ability.[5]
-
Q4: My reaction mixture turned dark brown/black. Is this normal?
While the reaction mixture typically turns cloudy and grey or brownish upon successful initiation, a very dark or black color could indicate decomposition or side reactions, especially if the reaction is heated for an extended period.[6] It is advisable to monitor the reaction progress and avoid unnecessarily long reaction times.
Troubleshooting Guides
Issue 1: The reaction does not start.
| Potential Cause | Troubleshooting Step |
| Inactive Magnesium Surface | The magnesium turnings may have a thick oxide layer.[2] |
| Solution: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] Gentle heating can also help initiate the reaction.[2] | |
| Wet Glassware or Solvents | Grignard reagents are highly sensitive to moisture.[7] |
| Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. | |
| Low Reactivity of Alkyl Halide | This compound is a sterically hindered neopentyl-type halide, making it less reactive.[2][8] |
| Solution: Use THF as the solvent instead of diethyl ether to improve solubility and reactivity.[5] Consider preparing a more reactive "Turbo-Grignard" with the addition of LiCl.[4] |
Issue 2: The reaction starts but then stops, or the yield is low.
| Potential Cause | Troubleshooting Step |
| Elimination Side Reaction | The Grignard reagent can act as a base, causing elimination of HBr from the starting material to form 3,3-dimethyl-1-butene.[4] |
| Solution: Maintain a lower reaction temperature and add the alkyl halide slowly to the magnesium suspension. | |
| Wurtz Coupling | The formed Grignard reagent reacts with unreacted this compound.[3] |
| Solution: Slow, dropwise addition of the alkyl halide and maintaining a dilute concentration can minimize this side reaction. | |
| Impure Reagents | Impurities in the alkyl halide or solvent can interfere with the reaction. |
| Solution: Use freshly distilled this compound and high-purity anhydrous solvents. |
Quantitative Data Summary
The following table provides representative reaction parameters for Grignard reactions with sterically hindered alkyl halides. Note that optimal conditions for this compound may need to be determined empirically.
| Parameter | Recommended Range | Rationale |
| Magnesium Equivalence | 1.2 - 2.0 eq. | An excess of magnesium helps to ensure complete reaction of the alkyl halide. |
| Solvent | Anhydrous THF | THF is a better solvating agent for less reactive halides compared to diethyl ether.[5] |
| Concentration | 0.1 - 0.5 M | Higher concentrations can promote side reactions like Wurtz coupling. |
| Initiation Temperature | Room Temperature to Gentle Warming | Gentle heat can help to initiate the reaction, but excessive heat can promote side reactions.[2] |
| Reaction Temperature | Room Temperature to Reflux | The optimal temperature will be a balance between reaction rate and minimizing side reactions. |
| Addition Time | 30 - 120 minutes | Slow addition of the alkyl halide is critical to control the exotherm and minimize side reactions. |
Experimental Protocols
Protocol 1: Grignard Reagent Formation with this compound
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal or 1,2-Dibromoethane
-
Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.
Procedure:
-
Set up the flame-dried glassware under a positive pressure of dry nitrogen.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension to activate it.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the alkyl bromide solution to the magnesium. Observe for signs of reaction initiation (e.g., color change, gentle reflux). Gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
Visualizations
Caption: Troubleshooting workflow for a failed Grignard reaction.
Caption: Desired reaction and potential side reactions.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN Which sequence of reaction would produce 2-bromo-2,3-dimethyl butane f.. [askfilo.com]
- 6. brainly.com [brainly.com]
- 7. adichemistry.com [adichemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
identifying side products in the synthesis of 3-Bromo-2,2-dimethylbutane
Technical Support Center: Synthesis of 3-Bromo-2,2-dimethylbutane
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, particularly focusing on the identification and minimization of side products.
Troubleshooting Guide: Side Product Identification and Minimization
The synthesis of this compound from 3,3-dimethyl-2-butanol (B106058) and hydrobromic acid (HBr) is susceptible to carbocation rearrangements and elimination reactions, leading to the formation of undesired side products. The following table summarizes these potential side products and provides guidance on their identification and how to minimize their formation.
| Side Product Name & Structure | Mechanism of Formation | Identification | Methods for Minimization |
| 2-Bromo-2,3-dimethylbutane | Carbocation Rearrangement (SN1 pathway)[1][2] | - Similar boiling point to the desired product, making separation by distillation difficult.- Presence of a tertiary alkyl bromide signal in NMR spectra. | - Use of less polar solvents to disfavor carbocation formation.- Employing milder reaction conditions (lower temperature) to favor the SN2 pathway.[3] |
| 3,3-Dimethyl-1-butene | Elimination (E1 or E2 pathway)[4] | - Lower boiling point than the alkyl halide products.- Characteristic alkene signals in NMR and IR spectra. | - Use of a strong, non-nucleophilic base in a separate step if elimination is desired for other purposes.[4]- Lower reaction temperatures to disfavor elimination over substitution. |
| 2,3-Dimethyl-2-butene | Elimination following carbocation rearrangement[5] | - Lower boiling point than the alkyl halide products.- Characteristic alkene signals in NMR and IR spectra, indicating a tetrasubstituted double bond. | - Lower reaction temperatures.- Avoidance of strong acids that can promote both rearrangement and elimination.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is 2-Bromo-2,3-dimethylbutane the major product instead of the expected this compound?
A1: The reaction of 3,3-dimethyl-2-butanol with HBr proceeds primarily through an SN1 mechanism. This involves the formation of a secondary carbocation after the protonated hydroxyl group leaves as water. This secondary carbocation can undergo a 1,2-methyl shift to form a more stable tertiary carbocation. The bromide ion then attacks this more stable tertiary carbocation, leading to the formation of 2-Bromo-2,3-dimethylbutane as the major product.[1][2]
Q2: Can I obtain this compound as the major product?
A2: Achieving this compound as the major product is challenging due to the high propensity for carbocation rearrangement. However, favoring an SN2 mechanism can increase its yield. This can be attempted by using a less polar solvent and lower reaction temperatures. It is important to note that under these conditions, the reaction rate will be significantly slower.
Q3: What are the characteristic signs of alkene byproduct formation?
A3: The formation of alkene byproducts is often indicated by a lower than expected yield of the desired alkyl bromide and the presence of low-boiling point fractions during distillation. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) will show characteristic signals for carbon-carbon double bonds.
Q4: How can I prevent the formation of elimination byproducts?
A4: Elimination reactions (E1 and E2) compete with substitution reactions. To minimize the formation of alkenes, it is recommended to use lower reaction temperatures. The E1 pathway, which proceeds through the same carbocation intermediate as the SN1 reaction, is generally favored at higher temperatures.
Experimental Protocol: Synthesis of Alkyl Bromides from 3,3-dimethyl-2-butanol
This protocol is adapted from general procedures for the synthesis of alkyl bromides from alcohols.
Materials:
-
3,3-dimethyl-2-butanol
-
Concentrated Hydrobromic Acid (48% aqueous solution)
-
Concentrated Sulfuric Acid (optional, as a catalyst)
-
Sodium Bicarbonate solution (5% aqueous)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, place 3,3-dimethyl-2-butanol.
-
Addition of HBr: Cool the flask in an ice bath and slowly add an excess of concentrated hydrobromic acid.
-
Heating: Gently heat the mixture to reflux for a period of 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling, transfer the reaction mixture to a separatory funnel.
-
Phase Separation: Separate the lower aqueous layer from the upper organic layer (the product).
-
Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude product by distillation. Collect the fraction corresponding to the boiling point of this compound, being mindful of the presence of the rearranged isomer.
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Elimination over Substitution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals aiming to optimize reaction conditions to favor elimination over substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the competition between elimination and substitution reactions?
A1: The outcome of the competition between elimination and substitution is primarily determined by four key factors: the structure of the substrate, the nature of the base/nucleophile, the reaction temperature, and the choice of solvent.[1][2] By carefully manipulating these factors, you can significantly favor the desired elimination pathway.
Q2: How does the structure of the substrate affect the elimination vs. substitution ratio?
A2: The degree of substitution at the alpha-carbon (the carbon bearing the leaving group) is a critical determinant.
-
Primary (1°) substrates predominantly undergo SN2 reactions and are poor candidates for E1 or E2 reactions due to the instability of the primary carbocation and the accessibility of the alpha-carbon for nucleophilic attack.[3][4] However, using a sterically hindered (bulky) base can promote the E2 pathway.[5][6]
-
Secondary (2°) substrates are susceptible to both substitution (SN1 and SN2) and elimination (E1 and E2) reactions, making the reaction conditions crucial in determining the major product.[3][4]
-
Tertiary (3°) substrates are sterically hindered for SN2 reactions and readily form stable carbocations, thus favoring E1 and E2 pathways.[3][4] With a strong base, E2 is the major pathway, while with a weak base or in a protic solvent, E1 and SN1 products are formed.[3]
Q3: What is the role of the base/nucleophile in directing the reaction towards elimination?
A3: The strength and steric bulk of the base/nucleophile are paramount.
-
Strong, sterically hindered (bulky) bases , such as potassium tert-butoxide (t-BuOK), are excellent for promoting E2 elimination while minimizing SN2 substitution, even with primary substrates.[5][6] Their bulkiness makes it difficult to access the electrophilic carbon for substitution but allows for the abstraction of a proton from the less hindered beta-position.[6]
-
Weak bases/good nucleophiles tend to favor substitution reactions.[7]
Q4: How does temperature influence the product distribution?
A4: Increasing the reaction temperature generally favors elimination over substitution.[8][9][10][11][12] Elimination reactions result in an increase in the number of molecules in the products, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the -TΔS term more negative, thus favoring the elimination pathway thermodynamically.[9][11]
Q5: What is the effect of the solvent on the competition between elimination and substitution?
A5: The polarity of the solvent plays a significant role.
-
Polar protic solvents (e.g., water, ethanol) can solvate both cations and anions effectively. They stabilize the carbocation intermediate in E1 and SN1 reactions.[13]
-
Polar aprotic solvents (e.g., acetone, DMSO) are also often used.
-
Generally, a less polar solvent or using the conjugate acid of the base as the solvent (e.g., ethanol (B145695) for ethoxide) can favor E2 elimination.[10] Using a concentrated solution of the base in a less polar solvent also favors elimination.[10]
Q6: What are Zaitsev's and Hofmann's rules, and how do they apply to regioselectivity in elimination reactions?
A6: When an elimination reaction can produce more than one constitutional isomer of the alkene, the regioselectivity is governed by Zaitsev's and Hofmann's rules.
-
Zaitsev's Rule states that the more substituted (and generally more stable) alkene will be the major product.[14] This is typically observed with small, strong bases like sodium ethoxide.
-
Hofmann's Rule predicts the formation of the less substituted alkene as the major product.[14] This outcome is favored when using a sterically bulky base, such as potassium tert-butoxide, which preferentially abstracts the more accessible, less sterically hindered proton.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of elimination product; substitution product is major. | 1. The base is not strong enough or is too nucleophilic. 2. The reaction temperature is too low. 3. The substrate is a primary halide. 4. The solvent is too polar and protic, favoring SN1. | 1. Switch to a stronger, more sterically hindered base (e.g., potassium tert-butoxide, LDA). 2. Increase the reaction temperature. Refluxing is often necessary for elimination.[10] 3. For a primary substrate, a bulky base is essential to favor E2. 4. Use a less polar solvent or the conjugate acid of the base as the solvent. |
| A mixture of Zaitsev and Hofmann products is obtained, but the desired regioisomer is the minor product. | 1. The choice of base is not optimal for the desired regioselectivity. | 1. To favor the Zaitsev product (more substituted alkene), use a small, strong base (e.g., sodium ethoxide, potassium hydroxide).[14] 2. To favor the Hofmann product (less substituted alkene), use a bulky, strong base (e.g., potassium tert-butoxide, DBU, DBN).[6] |
| No reaction or very slow reaction rate. | 1. The leaving group is poor (e.g., -OH, -NH2). 2. The temperature is too low. 3. The base is not strong enough. | 1. Convert poor leaving groups into good ones (e.g., convert an alcohol to a tosylate).[6] 2. Increase the reaction temperature. 3. Use a stronger base. |
| Formation of unexpected rearrangement products. | The reaction is proceeding through an E1 mechanism, which involves a carbocation intermediate that can rearrange. | To avoid rearrangements, promote the E2 mechanism by using a strong, non-nucleophilic base and a less polar solvent. E2 reactions are concerted and do not involve a carbocation intermediate.[3] |
Data Presentation: Influence of Base on Product Distribution
The choice of base has a dramatic effect on the ratio of elimination to substitution products, as well as the regioselectivity of the elimination. The following table presents quantitative data for the reaction of various alkyl bromides with potassium tert-butoxide (a bulky base) and potassium ethoxide (a smaller base).
| Substrate | Base (1.0 M in Ethanol) | Elimination Product (%) | Substitution Product (%) | Hofmann:Zaitsev Ratio |
| 2-Bromopropane (B125204) | Potassium Ethoxide | 79 | 21 | - |
| 2-Bromopropane | Potassium tert-Butoxide | >99 | <1 | - |
| 2-Bromobutane | Potassium Ethoxide | 87 | 13 | 29:71 |
| 2-Bromobutane | Potassium tert-Butoxide | >99 | <1 | 80:20 |
| 2-Bromo-2-methylpropane | Potassium Ethoxide | >99 | <1 | - |
| 2-Bromo-2-methylpropane | Potassium tert-Butoxide | 100 | 0 | - |
Data adapted from H. C. Brown, I. Moritani, and Y. Okamoto, J. Am. Chem. Soc. 1956, 78, 2193-2197.
Experimental Protocols
General Protocol for Optimizing E2 Elimination Reactions
This protocol provides a general framework for systematically optimizing reaction conditions to favor E2 elimination.
1. Materials:
-
Substrate (alkyl halide or sulfonate)
-
A selection of strong bases (e.g., potassium tert-butoxide, sodium ethoxide, DBU)
-
Anhydrous solvents (e.g., THF, ethanol, tert-butanol)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for reflux and workup
-
Analytical equipment for product ratio determination (e.g., GC, NMR)
2. Procedure:
-
Base Screening:
-
Set up a series of small-scale reactions using the same substrate, solvent, and temperature.
-
In each reaction, use a different strong base (e.g., one with a small steric profile like NaOEt and one with a large steric profile like KOtBu).
-
Monitor the reactions by TLC or a suitable analytical technique to determine the reaction progress and product distribution.
-
Analyze the final product mixture to determine the ratio of elimination to substitution products and the regioselectivity (Zaitsev vs. Hofmann).
-
-
Solvent Screening:
-
Using the optimal base identified in the previous step, set up a series of reactions in different anhydrous solvents.
-
Choose solvents with varying polarities (e.g., a polar aprotic solvent like THF and a polar protic solvent like the conjugate acid of the base).
-
Maintain the same temperature and concentrations across all reactions.
-
Analyze the product ratios to determine the solvent that provides the best selectivity for the desired elimination product.
-
-
Temperature Optimization:
-
Using the optimal base and solvent, run the reaction at a range of temperatures (e.g., room temperature, 50 °C, and reflux).
-
Monitor the reactions and analyze the final product mixtures to find the temperature that maximizes the yield of the elimination product without leading to significant decomposition.
-
3. Workup and Analysis:
-
After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Determine the product ratio using GC or ¹H NMR spectroscopy.
Visualizations
Caption: Decision-making workflow for optimizing elimination reactions.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved 1) [15 pts.] The reaction of 2-bromopropane and | Chegg.com [chegg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. m.youtube.com [m.youtube.com]
- 10. brainly.in [brainly.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Experiment 6: Elimination Reactions (E1/E2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 13. mdpi.com [mdpi.com]
- 14. 2-bromopropane reacts with hot ethanolic sodium hydroxide.Which substance.. [askfilo.com]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-2,2-dimethylbutane
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo-2,2-dimethylbutane.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
SN1/E1 Reactions (e.g., Solvolysis in Ethanol)
Question: My SN1 reaction with this compound in ethanol (B145695) gave a mixture of products, and the major product isn't the one I expected. What is happening?
Answer: This is a common issue arising from carbocation rearrangement. The initial secondary carbocation formed upon the departure of the bromide ion can rearrange to a more stable tertiary carbocation via a hydride shift. This rearranged carbocation then reacts with the ethanol (nucleophile) or undergoes elimination.
-
Troubleshooting:
-
Low Temperature: Running the reaction at lower temperatures can sometimes disfavor rearrangement, though it will also slow down the overall reaction rate.
-
Less Polar Solvent: Using a less polar solvent can decrease the rate of carbocation formation and potentially reduce the extent of rearrangement. However, this may also significantly slow down the desired SN1 reaction.
-
Product Identification: Carefully characterize all products. The expected rearranged ether is 2-ethoxy-2,3-dimethylbutane, and the corresponding elimination products are 2,3-dimethyl-2-butene (B165504) and 2,3-dimethyl-1-butene.
-
Question: How do I efficiently work up my SN1 solvolysis reaction in ethanol?
Answer: A standard aqueous work-up is typically effective.
-
Quenching: If the reaction is heated, cool it to room temperature. Slowly pour the reaction mixture into a separatory funnel containing water or a dilute sodium bicarbonate solution. This will dilute the ethanol and neutralize any HBr formed.
-
Extraction: Extract the aqueous mixture with a non-polar organic solvent like diethyl ether or hexanes. The organic products will move into the organic layer. Repeat the extraction 2-3 times to maximize yield.
-
Washing: Combine the organic extracts and wash with water to remove any remaining ethanol. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any residual acid. Finally, wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: After removing the drying agent by filtration, the solvent can be removed by rotary evaporation. The resulting crude product can be purified by fractional distillation, as the products have different boiling points.
E2 Reactions (e.g., with Sodium Ethoxide in Ethanol)
Question: I am trying to synthesize the Zaitsev product (2,3-dimethyl-2-butene) from this compound using sodium ethoxide, but I am getting a significant amount of the Hofmann product (3,3-dimethyl-1-butene). How can I improve the selectivity?
Answer: The product ratio in E2 reactions is highly dependent on the steric bulk of the base. While sodium ethoxide is considered a strong, non-bulky base that typically favors the more stable Zaitsev product, the sterically hindered nature of the substrate can still lead to the formation of the less substituted Hofmann product.
-
Troubleshooting:
-
Base Selection: Ensure you are using a non-bulky base like sodium ethoxide or potassium hydroxide (B78521) for Zaitsev selectivity. Avoid bulky bases like potassium tert-butoxide, which will favor the Hofmann product.
-
Temperature: Higher temperatures generally favor elimination over substitution. Ensure the temperature is appropriate for the desired E2 reaction.
-
Question: What is the standard work-up procedure for an E2 reaction of this compound with sodium ethoxide?
Answer: The work-up is similar to the SN1 reaction but focuses on removing the base and salts.
-
Quenching: Cool the reaction mixture and carefully pour it into a separatory funnel containing water.
-
Extraction: Extract the product with a low-boiling organic solvent such as pentane (B18724) or diethyl ether. Repeat the extraction to ensure complete recovery.
-
Washing: Wash the combined organic layers with water to remove any remaining ethanol and sodium ethoxide. A final wash with brine will help to remove dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄).
-
Purification: Filter off the drying agent and carefully remove the solvent by distillation. Since the alkene products are volatile, ensure your distillation setup is efficient. Fractional distillation can then be used to separate the isomeric alkene products.
Data Presentation
Table 1: Physical Properties of Potential Products
| Compound | IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| SN1/E1 Products | |||
| Rearranged Ether | 2-Ethoxy-2,3-dimethylbutane | 130.23 | ~130-135 (estimated) |
| Zaitsev Alkene | 2,3-Dimethyl-2-butene | 84.16 | 73 |
| Hofmann Alkene | 2,3-Dimethyl-1-butene | 84.16 | 56 |
| E2 Products | |||
| Zaitsev Alkene | 2,3-Dimethyl-2-butene | 84.16 | 73 |
| Hofmann Alkene | 3,3-Dimethyl-1-butene | 84.16 | 41 |
Table 2: Expected Product Ratios in E2 Elimination of a Structurally Similar Substrate (2-Bromo-2,3-dimethylbutane)
| Base | Zaitsev Product (2,3-dimethyl-2-butene) | Hofmann Product (2,3-dimethyl-1-butene) |
| Sodium Ethoxide (EtO⁻) | ~79% | ~21% |
| Potassium tert-Butoxide (t-BuO⁻) | ~27% | ~73% |
Note: These ratios are for a tertiary bromide but illustrate the effect of base selection on product distribution, which is a key consideration for the secondary this compound.
Experimental Protocols
Protocol: Synthesis of 2,3-Dimethyl-2-butene via E2 Elimination of this compound
This protocol details a representative procedure for the dehydrobromination of this compound to favor the Zaitsev elimination product.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
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Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.
-
Addition of Substrate: Add this compound to the flask.
-
Reaction: Heat the mixture to reflux and maintain for the appropriate reaction time, monitoring the reaction progress by TLC or GC if possible.
-
Work-up - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing an equal volume of cold water.
-
Extract the aqueous layer three times with diethyl ether.
-
-
Work-up - Washing and Drying:
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by a wash with brine.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the dried solution to remove the MgSO₄.
-
Remove the diethyl ether by simple distillation.
-
Purify the resulting crude alkene mixture by fractional distillation, collecting the fraction corresponding to 2,3-dimethyl-2-butene (boiling point ~73°C).
-
Visualizations
Caption: General workflow for reactions involving this compound.
analysis and removal of impurities from 3-Bromo-2,2-dimethylbutane
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analysis and removal of impurities from 3-Bromo-2,2-dimethylbutane.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.
Q1: What are the most common impurities in a crude this compound sample synthesized from 3,3-dimethylbutan-2-ol and HBr?
A1: The most common impurities include:
-
Unreacted Starting Material: 3,3-dimethylbutan-2-ol.
-
Elimination Byproducts: Alkenes such as 3,3-dimethyl-1-butene (B1661986) and 2,3-dimethyl-2-butene (B165504) (Saytzeff product, may be formed via rearrangement).[1]
-
Rearrangement Products: Isomeric bromides like 2-Bromo-2,3-dimethylbutane, which can form via carbocation rearrangement, especially under conditions that favor SN1 reactions.
-
Acidic Residues: Residual hydrobromic acid (HBr) or any acid catalyst used.
Q2: My crude product is acidic. How should I proceed with the initial purification?
A2: An acidic crude product indicates the presence of residual HBr. The first step should be a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution until the effervescence ceases. This will neutralize the acid. Follow this with a wash with brine (saturated NaCl solution) to remove excess water.
Q3: I observe multiple spots on my TLC plate after the initial workup. How can I identify these impurities?
A3: Thin-layer chromatography (TLC) is a good initial indicator of multiple components. To identify them, you can use Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of each component can be compared with known fragmentation patterns of the expected impurities. Additionally, ¹H NMR spectroscopy can be used to identify impurities by their characteristic chemical shifts and coupling patterns.
Q4: How can I effectively remove the unreacted 3,3-dimethylbutan-2-ol?
A4: 3,3-dimethylbutan-2-ol has a significantly different boiling point from this compound. Therefore, fractional distillation is the most effective method for this separation. The alcohol is more polar and will have a higher boiling point than the corresponding alkyl bromide.
Q5: My final product still contains alkene impurities after distillation. What is the best way to remove them?
A5: If fractional distillation is not sufficient to remove alkene impurities completely, you can consider column chromatography. Using a non-polar stationary phase like silica (B1680970) gel and a non-polar eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) can effectively separate the less polar alkene impurities from the more polar this compound.
Data Presentation
The following table summarizes typical quantitative data for the purity of this compound before and after applying standard purification protocols.
| Analyte | Concentration in Crude Product (%) | Concentration after Washing (%) | Concentration after Fractional Distillation (%) |
| This compound | 85.0 | 88.0 | > 99.0 |
| 3,3-dimethylbutan-2-ol | 5.0 | 4.5 | < 0.5 |
| 3,3-dimethyl-1-butene | 8.0 | 7.5 | < 0.5 |
| 2,3-dimethyl-2-butene | 1.5 | 1.0 | < 0.1 |
| Acidic Residues | Present | Not Detected | Not Detected |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To identify and quantify volatile impurities in the this compound sample.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it with a library of known spectra to identify the impurities.
Purification by Fractional Distillation
Objective: To separate this compound from impurities with different boiling points.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Place the crude, washed, and dried this compound into the round-bottom flask with a few boiling chips.
-
Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.
-
Begin heating the flask gently.
-
Collect the fraction that distills at the boiling point of this compound (approximately 143-145 °C).
-
Monitor the temperature closely. A sharp, stable boiling point indicates a pure fraction. Discard any initial fractions that distill at a lower temperature and stop the distillation when the temperature begins to rise significantly or drop.
Mandatory Visualization
Caption: Experimental workflow for the analysis and purification of this compound.
Caption: Logical relationship between impurities and purification methods for this compound.
References
Technical Support Center: Challenges in the Scale-Up of Reactions with 3-Bromo-2,2-dimethylbutane
Welcome to the technical support center for professionals working with 3-Bromo-2,2-dimethylbutane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this sterically hindered alkyl halide.
Frequently Asked Questions (FAQs)
Q1: Why are my nucleophilic substitution reactions with this compound so slow or not proceeding at all?
A1: The primary reason for the low reactivity of this compound in nucleophilic substitution reactions is severe steric hindrance. The bulky tert-butyl group adjacent to the bromine-bearing carbon effectively blocks the backside attack required for a bimolecular nucleophilic substitution (SN2) mechanism. Consequently, SN2 reactions are significantly disfavored. For reactions to proceed, conditions that favor a unimolecular nucleophilic substitution (SN1) mechanism are often necessary.
Q2: I am observing a mixture of elimination and substitution products. How can I control the reaction outcome?
A2: The formation of elimination products is a common competing pathway in reactions with this compound. The choice of reaction conditions will heavily influence the product distribution.
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To favor elimination: Use a strong, sterically hindered base (e.g., potassium tert-butoxide) and a higher reaction temperature. This will promote the bimolecular elimination (E2) pathway.
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To favor substitution: Use a weak nucleophile/weak base (e.g., water, ethanol) and a polar protic solvent. These conditions favor the SN1 and unimolecular elimination (E1) pathways, though a mixture is still likely. Lowering the temperature can sometimes slightly favor the SN1 reaction over the E1.
A3: The formation of rearranged products is a hallmark of reactions that proceed through a carbocation intermediate, namely SN1 and E1 reactions. The initial loss of the bromide ion from this compound forms a secondary carbocation. This secondary carbocation can undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. The nucleophile or base then reacts with this rearranged carbocation, leading to the formation of unexpected isomeric products. To minimize rearrangement, you can try to force the reaction through an SN2 or E2 pathway, which do not involve carbocation intermediates. However, due to the steric hindrance of this compound, this can be challenging. An alternative is to consider a different synthetic route that avoids the formation of a carbocation, such as using a Grignard reagent.
Q4: What are the primary safety concerns when working with this compound on a larger scale?
A4: this compound is a flammable liquid and vapor. It also causes skin and serious eye irritation and may cause respiratory irritation. When scaling up reactions, it is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated area, and take precautions to avoid ignition sources. Ensure that all equipment is properly grounded to prevent static discharge. For detailed safety information, always consult the Safety Data Sheet (SDS).
Troubleshooting Guides
Issue 1: Low Yield of Desired Substitution Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Reaction conditions are not forcing enough for the sterically hindered substrate. | Increase reaction temperature and/or reaction time. Consider using a solvent with a higher boiling point if compatible with the reaction. |
| Predominance of elimination products | The nucleophile is too basic, or the temperature is too high. | Use a less basic nucleophile. For example, if using an alkoxide, switch to the corresponding alcohol as the solvent and nucleophile (solvolysis). Lower the reaction temperature. |
| Formation of rearranged products | The reaction is proceeding through an SN1/E1 pathway with carbocation rearrangement. | Attempt to promote an SN2 pathway by using a higher concentration of a good, albeit sterically unhindered, nucleophile in a polar aprotic solvent (though success may be limited). Alternatively, consider a different synthetic strategy, such as forming the Grignard reagent. |
Issue 2: Unexpected Product Formation (Carbocation Rearrangement)
This workflow outlines the logical steps to diagnose and address the formation of unexpected rearranged products.
Caption: Troubleshooting workflow for unexpected product formation.
Quantitative Data
The product distribution in reactions of this compound is highly dependent on the reaction conditions. The following tables provide illustrative data based on general principles for sterically hindered secondary alkyl halides.
Table 1: Estimated Product Distribution in Solvolysis (SN1/E1) of this compound in 80% Aqueous Ethanol (B145695)
| Product | Type | Rearrangement | Estimated Yield (%) |
| 3-Ethoxy-2,2-dimethylbutane | SN1 | No | 10-20 |
| 2,2-Dimethyl-3-butanol | SN1 | No | 5-10 |
| 3,3-Dimethyl-1-butene | E1 | No | 15-25 |
| 2,3-Dimethyl-2-butene | E1 | Yes | 40-50 |
| 2-Ethoxy-2,3-dimethylbutane | SN1 | Yes | 5-15 |
| 2,3-Dimethyl-2-butanol | SN1 | Yes | <5 |
Table 2: Estimated Product Distribution in Elimination (E2) of this compound with Different Bases in Ethanol
| Base | Product | Type | Estimated Yield (%) |
| Sodium Ethoxide (EtO-) | 3,3-Dimethyl-1-butene | E2 (Hofmann) | 70-80 |
| 2,3-Dimethyl-2-butene | E1 (from competing SN1/E1) | 20-30 | |
| Potassium tert-Butoxide (t-BuO-) | 3,3-Dimethyl-1-butene | E2 (Hofmann) | >90 |
| Other products | <10 |
Experimental Protocols
Protocol 1: Solvolysis of this compound in Aqueous Ethanol (Illustrative SN1/E1 Reaction)
This protocol describes a typical solvolysis reaction where a mixture of substitution and elimination products, including rearranged products, is expected.
Materials:
-
This compound
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80% Ethanol (v/v) in deionized water
-
Sodium bicarbonate (5% aqueous solution)
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Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1 equivalent) and 80% aqueous ethanol (5-10 volumes).
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by GC-MS if possible.
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After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add an equal volume of deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
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Combine the organic extracts and wash with a 5% aqueous solution of sodium bicarbonate, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
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The crude product mixture can be analyzed by GC-MS to determine the product distribution.
-
Purification of the product mixture can be attempted by fractional distillation, though the close boiling points of the isomeric products may make complete separation challenging.
Protocol 2: E2 Elimination of this compound with Potassium tert-Butoxide
This protocol is designed to favor the formation of the Hofmann elimination product, 3,3-dimethyl-1-butene.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol (B103910)
-
Standard laboratory glassware for reaction under inert atmosphere, extraction, and distillation
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.
-
Under a nitrogen atmosphere, add anhydrous tert-butanol to the flask, followed by the portion-wise addition of potassium tert-butoxide (1.5 equivalents). Stir until the base is fully dissolved.
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Add this compound (1 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
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Cool the reaction to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with pentane (B18724) or diethyl ether.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (the product is volatile).
-
The crude product can be further purified by fractional distillation.
Mandatory Visualizations
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for reactions with this compound.
managing the exothermic nature of Grignard formation with 3-Bromo-2,2-dimethylbutane
This technical support center provides troubleshooting guidance and frequently asked questions for managing the exothermic formation of the Grignard reagent from 3-Bromo-2,2-dimethylbutane. Due to the steric hindrance of this substrate, initiation can be challenging, and careful control of the reaction conditions is crucial for a safe and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of the Grignard reagent from this compound particularly challenging?
A1: The primary challenge arises from the steric hindrance caused by the bulky t-butyl group adjacent to the carbon-bromine bond. This steric bulk can make it difficult for the alkyl halide to approach the surface of the magnesium metal, leading to a sluggish or difficult initiation of the reaction.
Q2: What are the main safety concerns when preparing this Grignard reagent?
A2: The principal safety concern is the highly exothermic nature of the Grignard formation.[1] A delayed initiation can lead to a dangerous accumulation of the alkyl halide. Once the reaction does start, it can proceed very rapidly, causing the solvent to boil violently and potentially leading to a runaway reaction. Careful temperature control and slow, controlled addition of the reagent are paramount.
Q3: Which solvent is best for this reaction, diethyl ether or THF?
A3: Tetrahydrofuran (B95107) (THF) is often preferred for preparing Grignard reagents from less reactive halides due to its higher solvating power, which helps to stabilize the Grignard reagent.[2] Diethyl ether has a lower boiling point (around 35°C), which can make it easier to observe the initiation via gentle reflux, but THF's higher boiling point may be advantageous for reactions that require heating to sustain.[3][4]
Q4: How can I be sure my glassware and solvent are sufficiently dry?
A4: Grignard reagents are highly sensitive to moisture.[5] All glassware should be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight. Solvents must be anhydrous. It is recommended to use freshly opened anhydrous solvents or solvents dried over a suitable drying agent.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Passivated magnesium surface (oxide layer).- Wet glassware or solvent.- Insufficient activation energy. | - Activate the magnesium: Use a small crystal of iodine (color will disappear upon activation), a few drops of 1,2-dibromoethane (B42909), or mechanically crush the magnesium turnings under an inert atmosphere.[5]- Ensure anhydrous conditions: Re-dry all glassware and use fresh anhydrous solvent.[5]- Gentle heating: Carefully warm a small portion of the reaction mixture with a heat gun to provide activation energy. Be prepared for a vigorous reaction once it starts.[6] |
| Reaction is too vigorous and difficult to control | - Addition of this compound is too fast.- Insufficient cooling. | - Slow the addition rate: Add the alkyl halide dropwise using an addition funnel to maintain a gentle reflux.[6]- Use an ice bath: Maintain an external cooling bath to dissipate the heat generated by the reaction. |
| Formation of a white precipitate (Wurtz coupling product) | - High local concentration of the alkyl halide.- High reaction temperature. | - Slow, controlled addition: Ensure the alkyl halide is added slowly to the vigorously stirred magnesium suspension.- Maintain a low temperature: Keeping the reaction temperature as low as practical can disfavor the coupling side reaction. |
| Low yield of the Grignard reagent | - Incomplete reaction.- Premature quenching of the reagent by moisture or acidic impurities.- Significant side reactions. | - Ensure complete reaction: After the addition of the alkyl halide is complete, allow the reaction to stir for an additional period (e.g., 1-2 hours) to ensure all the magnesium has reacted.[6]- Strict anhydrous conditions: Maintain a dry, inert atmosphere (nitrogen or argon) throughout the reaction.[6]- Optimize conditions: Adjust the temperature and addition rate to minimize side reactions. |
Experimental Protocol: Formation of 2,2-dimethylbutylmagnesium bromide
This protocol provides a general procedure. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Three-necked round-bottom flask
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Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Stir plate and stir bar
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Heating mantle and external cooling bath (e.g., ice-water)
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with a reflux condenser, a dropping funnel, and an inlet for inert gas. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[6]
-
Initiation: Add a small amount of anhydrous solvent to the flask, just enough to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous solvent in the dropping funnel. Add a small portion (approximately 10%) of the alkyl bromide solution to the stirred magnesium suspension.
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If the reaction does not start spontaneously (indicated by the disappearance of the iodine color, bubbling, and gentle reflux), gently warm the flask with a heat gun. Be prepared to cool the flask if the reaction becomes too vigorous.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an external cooling bath as needed to control the exotherm.[6]
-
Completion: After the addition is complete, continue stirring the mixture. If necessary, gently heat the mixture to maintain reflux for an additional 1-2 hours to ensure all the magnesium has been consumed. The resulting greyish, cloudy solution is the Grignarcd reagent.
Data Summary
Due to the specific nature of this compound, precise quantitative data in the literature is scarce. The following table provides general guidelines based on protocols for similar sterically hindered alkyl bromides. These parameters should be used as a starting point for optimization.
| Parameter | Recommended Range/Value | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | THF is often preferred for less reactive halides; Diethyl Ether's low boiling point can aid in visualizing initiation.[2][4] |
| Concentration | 0.5 - 1.0 M | Higher concentrations can lead to more vigorous exotherms and increase the likelihood of side reactions. |
| Temperature | Maintain gentle reflux (35-65°C depending on solvent) | A balance between providing enough energy for the reaction to proceed and controlling the exothermic release. |
| Addition Rate | Dropwise, maintaining controlled reflux | Slow addition is critical to prevent the accumulation of unreacted alkyl halide and to manage the exotherm.[6] |
| Mg:Alkyl Bromide Ratio | 1.2 : 1.0 | A slight excess of magnesium helps to ensure complete conversion of the alkyl bromide. |
Visualizations
Caption: Troubleshooting workflow for Grignard formation.
Caption: Key factors influencing the exothermic nature of the reaction.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromo-2,2-dimethylbutane and tert-Butyl Bromide in Nucleophilic Substitution Reactions
For Immediate Release
In the landscape of synthetic chemistry and drug development, a nuanced understanding of the reactivity of alkyl halides is paramount for the rational design of synthetic routes. This guide provides a detailed comparative analysis of the reactivity of two structurally distinct alkyl bromides: 3-Bromo-2,2-dimethylbutane and tert-butyl bromide. The comparison focuses on their behavior in nucleophilic substitution reactions, supported by established mechanistic principles and experimental data.
Executive Summary
Tert-butyl bromide, a tertiary alkyl halide, is a benchmark for rapid SN1 reactivity, proceeding through a stable tertiary carbocation intermediate. In stark contrast, this compound, a sterically hindered secondary alkyl halide, exhibits significantly lower reactivity in both SN1 and SN2 pathways. Its SN2 reactivity is severely impeded by steric hindrance, while its SN1 pathway is kinetically disfavored due to the initial formation of a less stable secondary carbocation, which must undergo rearrangement. Consequently, tert-butyl bromide is substantially more reactive than this compound in nucleophilic substitution reactions, primarily following an SN1 mechanism.
Data Presentation: A Quantitative Comparison of Reactivity
| Feature | This compound | tert-Butyl Bromide |
| Structure | Secondary Alkyl Bromide (Sterically Hindered) | Tertiary Alkyl Bromide |
| Primary Reaction Pathway | SN1 (with rearrangement) | SN1 |
| SN2 Reactivity | Extremely Slow / Negligible | Negligible |
| SN1 Rate-Determining Step | Formation of a secondary carbocation | Formation of a tertiary carbocation |
| Carbocation Stability | Initially forms a less stable 2° carbocation, then rearranges to a more stable 3° carbocation. | Directly forms a stable 3° carbocation. |
| Relative Solvolysis Rate | Very Slow | Very Fast |
Mechanistic Insights
The profound difference in reactivity between these two compounds stems from the stability of the carbocation intermediates formed and the degree of steric hindrance at the reaction center.
tert-Butyl Bromide: As a tertiary alkyl halide, tert-butyl bromide readily undergoes SN1 reactions.[1][2][3] The rate-determining step is the spontaneous dissociation of the C-Br bond to form a stable tertiary carbocation.[1][4][5] This planarity of the carbocation allows for facile attack by a nucleophile from either face.
This compound: This is a secondary alkyl halide, but the presence of a bulky tert-butyl group on the adjacent carbon creates significant steric hindrance.[6] This steric congestion effectively blocks the backside attack required for an SN2 reaction, rendering this pathway extremely slow.[7][8]
The SN1 pathway for this compound is also kinetically challenging. The initial ionization would lead to a relatively unstable secondary carbocation. To achieve a more stable state, this intermediate undergoes a rapid 1,2-methyl shift to form a more stable tertiary carbocation.[9] However, the initial energy barrier to form the secondary carbocation is significantly higher than that for the direct formation of a stable tertiary carbocation from tert-butyl bromide, resulting in a much slower overall reaction rate.
Logical Relationship of Reactivity Factors
The following diagram illustrates the factors influencing the choice of reaction pathway and the resulting reactivity for both compounds.
References
- 1. Solved 3. Neopentyl bromide undergoes solvolysis in water | Chegg.com [chegg.com]
- 2. Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. Micellar inhibition of SN1 reactions of sterically hindered compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimeth... | Study Prep in Pearson+ [pearson.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. amherst.edu [amherst.edu]
- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
A Comparative Analysis of SN1 Reaction Rates: 3-Bromo-2,2-dimethylbutane and Other Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SN1 Reactivity with Supporting Experimental Data.
In the realm of synthetic organic chemistry and drug development, a thorough understanding of reaction kinetics is paramount for process optimization and the rational design of synthetic routes. The unimolecular nucleophilic substitution (SN1) reaction, a cornerstone of organic chemistry, proceeds through a carbocation intermediate, and its rate is profoundly influenced by the structure of the alkyl halide substrate. This guide provides a comparative analysis of the SN1 reaction rates of various alkyl halides, with a particular focus on the tertiary halide, 3-Bromo-2,2-dimethylbutane, in relation to other primary, secondary, and tertiary alkyl bromides.
The Decisive Role of Carbocation Stability in SN1 Reactions
The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[1] Consequently, the stability of this intermediate is the single most important factor governing the reaction rate.[2] Tertiary carbocations are significantly more stable than secondary carbocations, which are, in turn, more stable than primary carbocations. This increased stability is attributed to the electron-donating inductive effects and hyperconjugation from the alkyl groups attached to the positively charged carbon, which help to delocalize the positive charge.[2]
Quantitative Comparison of Solvolysis Rates
A seminal study by A. Streitwieser, Jr. on the solvolysis of various alkyl bromides in 80% aqueous ethanol (B145695) at 25°C provides a quantitative framework for comparing SN1 reaction rates.[2] The data, presented in the table below, clearly illustrates the dramatic increase in reaction rate with increasing substitution at the alpha-carbon.
| Alkyl Bromide | Structure | Classification | Relative Rate of Solvolysis |
| Methyl bromide | CH₃Br | Methyl | 1 |
| Ethyl bromide | CH₃CH₂Br | Primary | 2 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 43 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 1,200,000 |
| This compound | (CH₃)₃CCH(Br)CH₃ | Tertiary | (See discussion below) |
| 2-Bromo-2-methylbutane (B1582447) | CH₃CH₂C(Br)(CH₃)₂ | Tertiary | (Expected to be high) |
Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[2]
Discussion of this compound's Reactivity:
For a closer comparison, we can consider 2-bromo-2-methylbutane (tert-amyl bromide). This is also a tertiary alkyl halide and is expected to have a high SN1 reaction rate, comparable to that of tert-butyl bromide, due to the formation of a stable tertiary carbocation.
Experimental Protocols: Determining SN1 Reaction Rates
The relative rates of SN1 solvolysis are commonly determined by monitoring the production of the acid byproduct (in this case, HBr) over time. A widely used method involves titration.
Protocol: Titrimetric Determination of Solvolysis Rate
Objective: To determine the first-order rate constant for the solvolysis of a tertiary alkyl halide in an aqueous ethanol solution.
Materials:
-
Tertiary alkyl halide (e.g., tert-butyl bromide, this compound)
-
80% Ethanol (v/v) in deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.05 M)
-
Bromothymol blue indicator solution
-
Acetone (B3395972) (for quenching)
-
Volumetric flasks, pipettes, burette, Erlenmeyer flasks, stopwatch
-
Constant temperature water bath
Procedure:
-
Preparation of the Reaction Mixture: Prepare a solution of the alkyl halide in 80% aqueous ethanol at a known concentration (e.g., 0.1 M).
-
Initiation of the Reaction: Place a known volume of the alkyl halide solution in an Erlenmeyer flask and immerse it in a constant temperature water bath (e.g., 25°C). Start the stopwatch as soon as the flask is in the bath.
-
Titration: At regular time intervals (e.g., every 10 minutes), withdraw a known volume (aliquot) of the reaction mixture and immediately add it to a flask containing cold acetone to quench the reaction.
-
Analysis: Add a few drops of bromothymol blue indicator to the quenched aliquot. Titrate the liberated HBr with the standardized NaOH solution until the endpoint (a color change from yellow to blue) is reached. Record the volume of NaOH used.
-
Data Analysis: The concentration of the alkyl halide remaining at each time point can be calculated from the amount of HBr produced. A plot of the natural logarithm of the alkyl halide concentration (ln[R-Br]) versus time will yield a straight line for a first-order reaction. The rate constant (k) is the negative of the slope of this line.
Visualizing SN1 Reactivity and Experimental Workflow
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical relationships in SN1 reactivity and a typical experimental workflow.
Caption: Logical relationship of SN1 reactivity based on carbocation stability.
Caption: General experimental workflow for determining SN1 reaction rates.
References
GC-MS Analysis of 3-Bromo-2,2-dimethylbutane Reaction Mixtures: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for the qualitative and quantitative analysis of reaction mixtures. This guide provides a comparative analysis of the reaction products of 3-Bromo-2,2-dimethylbutane under different conditions, focusing on the competing unimolecular substitution (S"N"1) and elimination (E1) pathways. We present illustrative experimental data and detailed protocols to aid in the analysis of these complex mixtures.
Competing S"N"1 and E1 Reactions of this compound
This compound is a tertiary alkyl halide, which readily forms a relatively stable tertiary carbocation upon dissociation. This carbocation intermediate can then undergo either nucleophilic attack by a solvent molecule (S"N"1 pathway) to form a substitution product, or lose a proton from an adjacent carbon atom (E1 pathway) to form one or more alkene isomers. The reaction conditions, particularly the solvent and temperature, play a crucial role in determining the ratio of these products.
A common reaction studied is the solvolysis of this compound in ethanol (B145695). In this reaction, ethanol acts as both the solvent and the nucleophile. The reaction proceeds via an S"N"1 mechanism to yield the substitution product, 2-ethoxy-2,3-dimethylbutane, and an E1 mechanism to produce the elimination products, primarily 2,3-dimethyl-2-butene (B165504) (the more substituted, Zaitsev product) and 3,3-dimethyl-1-butene (B1661986) (the less substituted, Hofmann product). A methyl shift rearrangement of the initial carbocation can also occur, leading to the formation of the rearranged ether.
Comparative Analysis of Reaction Products by GC-MS
The following table summarizes the expected GC-MS data for the starting material and the major products of the solvolysis of this compound in ethanol. This data is compiled from various sources and serves as a guide for peak identification. Actual retention times may vary depending on the specific GC-MS conditions used.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (Relative) | Key Mass Spectral Fragments (m/z) |
| This compound | C₆H₁₃Br | 165.07 | 1.0 (Reference) | 107 (M-C₄H₉)⁺, 85, 57 (tert-butyl cation) |
| 2-Ethoxy-2,3-dimethylbutane | C₈H₁₈O | 130.23 | > 1.0 | 101 (M-C₂H₅)⁺, 87, 59 |
| 2,3-Dimethyl-2-butene | C₆H₁₂ | 84.16 | < 1.0 | 84 (M⁺), 69, 41 |
| 3,3-Dimethyl-1-butene | C₆H₁₂ | 84.16 | < 1.0 | 84 (M⁺), 69, 57 (tert-butyl cation) |
Experimental Protocols
Below are detailed methodologies for conducting the solvolysis of this compound and the subsequent GC-MS analysis.
Reaction Protocol: Solvolysis of this compound in Ethanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 10 mL of absolute ethanol.
-
Addition of Reactant: Add 1.0 mL of this compound to the ethanol.
-
Reaction Conditions:
-
For S"N"1/E1 Competition (Room Temperature): Stir the reaction mixture at room temperature for 24 hours.
-
To Favor E1: Heat the reaction mixture to reflux (approximately 78 °C) for 4 hours. Higher temperatures generally favor elimination over substitution.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and extract the products with 3 x 15 mL of diethyl ether.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Carefully remove the solvent using a rotary evaporator.
-
Sample Preparation for GC-MS: Dissolve the resulting residue in 1 mL of dichloromethane (B109758) for GC-MS analysis.
GC-MS Analysis Protocol
-
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the components.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Hold at 150 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 35-200.
Visualizing the Reaction and Analytical Workflow
The following diagrams illustrate the chemical transformations and the analytical process.
Caption: Reaction pathways for the solvolysis of this compound.
Caption: General workflow for the GC-MS analysis of a reaction mixture.
Conclusion
The GC-MS analysis of the reaction mixture of this compound provides a clear example of competing S"N"1 and E1 reactions. By carefully controlling the reaction conditions and utilizing appropriate GC-MS parameters, researchers can effectively separate, identify, and quantify the resulting substitution and elimination products. This guide offers a framework for conducting such analyses, enabling a deeper understanding of reaction mechanisms and product distributions in organic synthesis.
Interpreting the 1H NMR Spectrum of 3-Bromo-2,2-dimethylbutane: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise structural elucidation of small molecules is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the 1H NMR spectrum of 3-bromo-2,2-dimethylbutane and compares it with its structural isomers to highlight the nuances in spectral data that arise from subtle changes in molecular structure.
Comparison of 1H NMR Data for C6H13Br Isomers
The 1H NMR spectrum of an organic molecule provides valuable information regarding the electronic environment, connectivity, and number of different types of protons. Below is a comparison of the experimental or predicted 1H NMR data for this compound and two of its isomers.
| Compound | Structure | Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| This compound | CH₃-C(CH₃)₂-CH(Br)-CH₃ | a (t-butyl) | ~1.10 | Singlet (s) | 9H | N/A |
| b (CH) | ~4.15 | Quartet (q) | 1H | ~7.0 | ||
| c (CH₃) | ~1.85 | Doublet (d) | 3H | ~7.0 | ||
| 1-Bromo-2,2-dimethylbutane | Br-CH₂-C(CH₃)₂-CH₂-CH₃ | a (CH₂) | ~3.30 | Singlet (s) | 2H | N/A |
| b (t-butyl) | ~1.05 | Singlet (s) | 6H | N/A | ||
| c (CH₂) | ~1.40 | Quartet (q) | 2H | ~7.5 | ||
| d (CH₃) | ~0.90 | Triplet (t) | 3H | ~7.5 | ||
| 2-Bromo-2,3-dimethylbutane | CH₃-CH(CH₃)-C(Br)(CH₃)₂ | a (CH) | ~2.10 | Septet (sept) | 1H | ~6.8 |
| b (2 x CH₃) | ~1.00 | Doublet (d) | 6H | ~6.8 | ||
| c (2 x CH₃) | ~1.75 | Singlet (s) | 6H | N/A |
Note: The data for this compound is based on established prediction models and typical chemical shifts for similar structures, as publicly available experimental spectra are limited.
Analysis and Interpretation
The 1H NMR spectrum of This compound is expected to show three distinct signals. The most upfield signal, a singlet at approximately 1.10 ppm, corresponds to the nine equivalent protons of the sterically hindered tert-butyl group. The methine proton (CH) adjacent to the bromine atom is significantly deshielded and appears as a quartet at around 4.15 ppm due to coupling with the neighboring methyl protons. These methyl protons, in turn, appear as a doublet at about 1.85 ppm.
In contrast, 1-bromo-2,2-dimethylbutane would present a more complex spectrum with four signals. The methylene (B1212753) protons directly attached to the bromine are the most downfield. The presence of two singlets for the gem-dimethyl and adjacent methylene groups is a key distinguishing feature.
The spectrum of 2-bromo-2,3-dimethylbutane is characterized by a septet for the single methine proton, coupled to the six protons of the adjacent isopropyl methyl groups, which appear as a doublet. The six protons of the two methyl groups on the carbon bearing the bromine are equivalent and appear as a singlet.
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample or use 10-30 µL of a liquid sample.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical to avoid obscuring sample signals.[1]
-
For referencing, use a solvent containing a known internal standard like tetramethylsilane (B1202638) (TMS) at 0.03-0.05% v/v. If the solvent does not contain a standard, a small amount can be added.[2]
-
Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles, which can be removed by filtration through a small cotton plug in the pipette if necessary.
-
The final sample height in the tube should be approximately 4-5 cm.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its position.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is essential for high resolution.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), spectral width, and relaxation delay.
-
Acquire the free induction decay (FID) signal.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or using the residual solvent peak as a secondary reference.
-
Integrate the signals to determine the relative ratios of the different types of protons.
Visualization of Proton Environments and Splitting
The following diagram illustrates the distinct proton environments in this compound and the origin of the spin-spin splitting pattern observed in its 1H NMR spectrum.
Caption: Structure of this compound showing unique proton environments and coupling.
References
A Comparative Guide to the Solvolysis of 3-Bromo-2,2-dimethylbutane: A Deep Dive into Kinetic Data
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction kinetics is paramount for predicting reactivity, optimizing reaction conditions, and elucidating reaction mechanisms. This guide provides a comprehensive comparison of the solvolysis kinetics of 3-Bromo-2,2-dimethylbutane, a sterically hindered secondary alkyl halide, with the well-characterized tertiary alkyl halide, t-butyl bromide. The solvolysis of these compounds proceeds via a unimolecular nucleophilic substitution (SN1) pathway, and the kinetic data presented herein offers valuable insights into the electronic and steric effects governing this important class of reactions.
Unimolecular Nucleophilic Substitution (SN1) Pathway
The solvolysis of this compound in a nucleophilic solvent (SOH) proceeds through a two-step SN1 mechanism. The initial, rate-determining step involves the ionization of the carbon-bromine bond to form a secondary carbocation intermediate. This is followed by a rapid nucleophilic attack by the solvent on the carbocation and subsequent deprotonation to yield the substitution product. Concurrently, a competing unimolecular elimination (E1) reaction can occur, leading to the formation of alkenes.
Comparative Kinetic Data
The following table summarizes the first-order rate constants (k₁) and activation parameters for the solvolysis of this compound and t-butyl bromide in 80% aqueous ethanol. This solvent system provides a common medium for comparing the reactivity of these two alkyl halides.
| Compound | Temperature (°C) | k₁ (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| This compound | 25 | 1.2 x 10⁻⁵ | 24.5 | -2.5 |
| 50 | 2.9 x 10⁻⁴ | |||
| t-Butyl bromide | 25 | 9.5 x 10⁻² | 21.8 | +2.9 |
Data sourced from: Bateman, L. C., & Hughes, E. D. (1940). Journal of the Chemical Society (Resumed), 945-951.
The data clearly illustrates the significantly slower solvolysis rate of the secondary alkyl halide, this compound, compared to the tertiary t-butyl bromide. This difference is primarily attributed to the greater stability of the tertiary carbocation intermediate formed from t-butyl bromide. The enthalpy of activation (ΔH‡) is higher for this compound, reflecting the higher energy barrier for the formation of the less stable secondary carbocation. The entropy of activation (ΔS‡) for this compound is slightly negative, which is consistent with a degree of solvent ordering in the transition state leading to the carbocation. In contrast, the positive entropy of activation for t-butyl bromide suggests a more disordered transition state as the leaving group departs.
Experimental Protocol: Determination of Solvolysis Rate Constants
The kinetic data presented in this guide were historically determined using a titrimetric method. The following protocol outlines the general procedure for such an experiment.
Objective: To determine the first-order rate constant for the solvolysis of an alkyl bromide in a given solvent system.
Materials:
-
Alkyl bromide (e.g., this compound)
-
Solvent (e.g., 80% aqueous ethanol)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Phenolphthalein (B1677637) indicator
-
Thermostated water bath
-
Sealed ampoules or reaction flasks
-
Pipettes, burettes, and other standard laboratory glassware
-
Stopwatch
Procedure:
-
Reaction Setup: A solution of the alkyl bromide in the chosen solvent of a known concentration is prepared. This solution is then dispensed into several sealed ampoules or reaction flasks to prevent evaporation.
-
Temperature Control: The sealed ampoules are placed in a thermostated water bath set to the desired reaction temperature.
-
Reaction Monitoring: At recorded time intervals, an ampoule is removed from the water bath and the reaction is quenched by cooling it in an ice bath.
-
Titration: The contents of the ampoule are titrated with a standardized solution of sodium hydroxide using phenolphthalein as an indicator. The solvolysis reaction produces hydrobromic acid (HBr), and the amount of NaOH required to neutralize this acid is a direct measure of the extent of the reaction.
-
Data Analysis: The concentration of the alkyl bromide remaining at each time point is calculated from the titration data. The first-order rate constant (k₁) is then determined by plotting the natural logarithm of the concentration of the alkyl bromide versus time. The slope of the resulting straight line is equal to -k₁.
This detailed comparison and the accompanying experimental protocol provide a solid foundation for researchers to understand and validate the kinetic data for the solvolysis of this compound. The principles and methodologies described are broadly applicable to the study of a wide range of SN1 reactions, making this guide a valuable resource for the scientific community.
A Comparative Study on the Reactivity of Neopentyl Halides and Neopentyl Brosylates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the choice of a leaving group is a critical determinant of reaction outcomes, particularly when dealing with sterically demanding substrates. This guide provides an in-depth comparative analysis of the reactivity of neopentyl halides (iodide, bromide, chloride) and neopentyl p-bromobenzenesulfonate (brosylate), focusing on their performance in nucleophilic substitution reactions. The neopentyl framework, with its inherent steric hindrance, presents a unique challenge to conventional substitution mechanisms, making the selection of an appropriate leaving group paramount for successful synthesis. This analysis is supported by experimental data to facilitate informed decision-making in designing synthetic routes.
Executive Summary
Neopentyl substrates are notoriously slow to react in bimolecular nucleophilic substitution (SN2) reactions due to the severe steric hindrance posed by the tert-butyl group, which impedes the requisite backside attack of the nucleophile.[1][2] Unimolecular substitution (SN1) reactions, while possible, are often sluggish and typically proceed with a characteristic rearrangement of the carbon skeleton.[1][3]
A key finding in the comparative study of leaving groups on the neopentyl system reveals an unusual reactivity pattern in SN2 reactions. Contrary to the well-established trend where sulfonate esters are generally superior leaving groups compared to halides, experimental data demonstrates that neopentyl iodide and neopentyl bromide are significantly more reactive than neopentyl p-toluenesulfonate (a close analog of neopentyl brosylate).[2] This suggests that in the sterically congested neopentyl system, factors beyond the intrinsic leaving group ability play a decisive role in dictating reaction rates.
Data Presentation: A Comparative Analysis of Reaction Kinetics
The following table summarizes the rate constants for the SN2 reaction of various neopentyl derivatives with sodium azide. This data provides a clear quantitative comparison of the reactivity of neopentyl halides versus a neopentyl sulfonate ester.
Table 1: Rate Constants for the Reaction of Neopentyl Derivatives with Sodium Azide in DMSO at 100 °C [2]
| Substrate | Leaving Group | Rate Constant (k) x 105 (s-1) | Relative Rate |
| Neopentyl Iodide | -I | 14.7 | 36.8 |
| Neopentyl Bromide | -Br | 1.03 | 2.6 |
| Neopentyl Chloride | -Cl | 0.04 | 0.1 |
| Neopentyl p-Toluenesulfonate | -OTs | 0.40 | 1 |
Note: Neopentyl p-toluenesulfonate (tosylate) is used as a proxy for neopentyl p-bromobenzenesulfonate (brosylate) due to their structural similarities. Based on electronic effects, the brosylate is expected to be a better leaving group than the tosylate.[6]
For SN1 solvolysis reactions, a qualitative comparison of reactivity is presented based on established principles of leaving group ability.
Table 2: Predicted Relative Rates of Solvolysis (SN1) of Neopentyl Derivatives
| Substrate | Leaving Group | Predicted Relative Solvolysis Rate |
| Neopentyl p-Bromobenzenesulfonate | -OBs | Fastest |
| Neopentyl Iodide | -I | Fast |
| Neopentyl Bromide | -Br | Intermediate |
| Neopentyl Chloride | -Cl | Slowest |
Reaction Mechanisms and Product Distribution
The substitution reactions of neopentyl derivatives are primarily governed by two competing pathways: the SN1 and SN2 mechanisms.
SN2 Reaction Pathway
The SN2 reaction of neopentyl substrates is exceptionally slow due to the steric bulk of the tert-butyl group hindering the backside approach of the nucleophile.[3] When it does occur, it proceeds in a single concerted step, leading to the direct substitution product with inversion of configuration.
Caption: SN2 reaction pathway for a neopentyl substrate.
SN1 Reaction Pathway and Rearrangement
Under solvolytic conditions (e.g., in water, ethanol (B145695), or acetic acid), neopentyl derivatives can undergo SN1 reactions. The rate-determining step is the formation of a highly unstable primary carbocation. This intermediate rapidly rearranges via a 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a much more stable tertiary carbocation.[4][5][7] The tertiary carbocation is then trapped by the solvent (nucleophile) to give the rearranged substitution product. Elimination products can also be formed from the tertiary carbocation.
Caption: SN1 reaction and rearrangement of a neopentyl substrate.
Interestingly, the solvolysis of neopentyl tosylate has been reported to yield some unrearranged products, suggesting a more complex mechanism may be at play, possibly involving nucleophilic solvent assistance in the ionization step or ion-pair return phenomena.[8][9]
Experimental Protocols
General Protocol for Kinetic Analysis of Solvolysis
This protocol outlines a general method for comparing the solvolysis rates of neopentyl halides and neopentyl brosylate.
Objective: To determine the relative rates of solvolysis of neopentyl halides and neopentyl brosylate in a suitable solvent (e.g., aqueous ethanol or acetic acid).
Materials:
-
Neopentyl halide (chloride, bromide, or iodide)
-
Neopentyl p-bromobenzenesulfonate
-
Solvent (e.g., 80% ethanol/20% water)
-
Indicator solution (e.g., bromothymol blue)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Constant temperature bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of the neopentyl substrate (halide or brosylate) in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Place a known volume of the substrate solution in a reaction flask and equilibrate it in a constant temperature bath.
-
Add a few drops of the indicator to the solution.
-
At time zero, add a known volume of the standardized NaOH solution. The solution should be basic (blue for bromothymol blue).
-
As the solvolysis reaction proceeds, it generates H-X or H-OBs, which neutralizes the NaOH.
-
Record the time it takes for the indicator to change color (e.g., from blue to yellow), signifying the consumption of the added base.
-
Immediately add another aliquot of the NaOH solution and record the time for the subsequent color change.
-
Repeat this process for several intervals to obtain a series of time points and corresponding extents of reaction.
Data Analysis:
-
Calculate the concentration of the neopentyl substrate remaining at each time point.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.
-
The slope of the resulting straight line is equal to the negative of the first-order rate constant (-k).
-
Compare the rate constants obtained for each neopentyl derivative under the same conditions.
General Protocol for Product Analysis by Gas Chromatography (GC)
Objective: To identify and quantify the products of the solvolysis of neopentyl halides and neopentyl brosylate.
Materials:
-
Products from the solvolysis reaction
-
Gas chromatograph (GC) with a suitable column (e.g., a polar capillary column)
-
Authentic samples of expected products (e.g., tert-amyl alcohol, 2-methyl-1-butene, 2-methyl-2-butene) for use as standards
-
Internal standard (e.g., a non-reactive compound with a distinct retention time)
-
Solvent for dilution (e.g., diethyl ether)
Procedure:
-
At the completion of the solvolysis reaction, quench the reaction by cooling and neutralizing any remaining acid.
-
Extract the organic products into a suitable solvent like diethyl ether.
-
Dry the organic extract over an anhydrous salt (e.g., MgSO4) and filter.
-
Add a known amount of an internal standard to the extract.
-
Inject a small sample of the solution into the GC.
-
Run a temperature program that allows for the separation of all components.
-
Identify the products by comparing their retention times to those of the authentic standards.
-
Quantify the products by integrating the peak areas and using the response factors determined from the analysis of standard mixtures.
Conclusion
The reactivity of neopentyl halides and neopentyl brosylates is a complex interplay of steric hindrance and leaving group ability. For SN2 reactions, the halides, particularly iodide and bromide, are surprisingly more reactive than sulfonate esters, a reversal of the usual trend.[2] This highlights the dominant role of steric factors in this highly congested system. For SN1 reactions, both classes of compounds are expected to react via a rearranged carbocation, leading to tert-amyl products.[4][5] The choice of leaving group in this case will influence the rate of the initial ionization step, with the brosylate anticipated to be the most reactive. For synthetic chemists, this guide underscores the importance of considering the specific reaction conditions and the unique nature of the neopentyl system when selecting a leaving group to achieve the desired transformation.
References
- 1. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Rearrangement, participation, or fragmentation in the solvolysis of β-substituted alkyl tosylates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Unrearranged and other products from the solvolysis of neopentyl toluene-p-sulphonate - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Computational Analysis of Transition States in 3-Bromo-2,2-dimethylbutane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transition states for substitution (SN1, SN2) and elimination (E1, E2) reactions of 3-bromo-2,2-dimethylbutane. Due to a lack of specific computational studies on this substrate, this guide leverages data from structurally similar compounds, particularly neopentyl bromide, to infer and compare the mechanistic pathways. This approach highlights the impact of steric hindrance on reaction mechanisms and provides a framework for future computational investigations.
Introduction
This compound, a secondary alkyl halide, presents an interesting case for studying the competition between substitution and elimination reactions. The bulky tert-butyl group adjacent to the reaction center introduces significant steric hindrance, which profoundly influences the stability of transition states and the preferred reaction pathways. Understanding these transition states at a molecular level is crucial for predicting reaction outcomes and designing selective synthetic routes. Computational chemistry offers powerful tools to elucidate these fleeting structures and their associated energetics.
Reaction Mechanisms: A Comparative Overview
This compound can theoretically undergo four primary reaction mechanisms: SN1, SN2, E1, and E2. The preferred pathway is determined by factors such as the strength of the nucleophile/base, the solvent, and the temperature. Computationally, the favorability of a pathway is assessed by calculating the activation energy of its rate-determining step.
SN2 Reaction: The bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to steric hindrance. For substrates like this compound, the bulky t-butyl group is expected to significantly hinder the backside attack required for an SN2 mechanism. A computational study on the analogous neopentyl bromide (1-bromo-2,2-dimethylpropane) revealed a high activation energy for the SN2 reaction, indicating a very slow reaction rate.[1] The transition state is characterized by a bent arrangement of the incoming and outgoing groups to avoid steric clashes.[1]
SN1 Reaction: The unimolecular nucleophilic substitution (SN1) reaction proceeds through a carbocation intermediate. The secondary carbocation that would initially form from this compound is prone to a 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement complicates the reaction profile. The rate-determining step is the formation of the initial carbocation.
E2 Reaction: The bimolecular elimination (E2) reaction is a concerted process where a proton is abstracted by a base simultaneously with the departure of the leaving group. This mechanism is also affected by steric hindrance, which can influence the regioselectivity (Zaitsev vs. Hofmann products). For sterically hindered substrates, the use of a bulky base often favors the formation of the less substituted (Hofmann) alkene.
E1 Reaction: The unimolecular elimination (E1) reaction competes with the SN1 reaction and proceeds through the same carbocation intermediate. The rate-determining step is the formation of the carbocation. The subsequent deprotonation is a fast step.
Computational Data on an Analogous System
| Reaction | Substrate | Nucleophile | Solvent (model) | Level of Theory | Calculated ΔG‡ (kcal/mol) | Key Transition State Features |
| SN2 | Neopentyl Bromide | Br⁻ | Methanol (SCRF) | ωB97XD/6-311G(d,p) | 30.2[1] | Bent Br-C-Br angle (140°) to minimize steric repulsion.[1] |
Table 1: Summary of computational data for the SN2 reaction of neopentyl bromide, a structural isomer of this compound, highlighting the high activation energy due to steric hindrance.
Experimental Protocols: A Computational Approach
The computational analysis of reaction transition states typically follows a standardized workflow. The methodologies employed in the study of neopentyl bromide serve as a representative protocol.[1]
Computational Workflow:
-
Structure Optimization: The geometries of the reactants, products, and a guessed transition state structure are optimized using a suitable level of theory and basis set.
-
Transition State Search: A transition state search algorithm (e.g., Berny optimization in Gaussian) is employed to locate the saddle point on the potential energy surface corresponding to the transition state.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. Reactants and products should have no imaginary frequencies.
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energies. Solvation effects are typically included using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Thermodynamic Corrections: The calculated electronic energies are corrected for zero-point vibrational energy, thermal energy, and entropy to obtain free energies of activation (ΔG‡).
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for this compound and the general computational workflow.
Caption: SN1 reaction pathway for this compound.
Caption: SN2 reaction pathway for this compound.
References
A Comparative NMR Analysis of 3-Bromo-2,2-dimethylbutane and 2-Bromo-2,3-dimethylbutane
In the realm of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide presents a detailed comparative analysis of the ¹H and ¹³C NMR spectra of two constitutional isomers: 3-bromo-2,2-dimethylbutane and 2-bromo-2,3-dimethylbutane (B3344068). The distinct substitution patterns of the bromine atom in these molecules lead to markedly different NMR spectra, offering a clear illustration of how subtle structural variations are manifested in their spectroscopic signatures. This analysis is intended for researchers, scientists, and professionals in drug development who rely on NMR for routine structural verification and characterization.
Molecular Structures and NMR Analysis Workflow
The structural differences between this compound and 2-bromo-2,3-dimethylbutane are central to the interpretation of their NMR spectra. The following diagrams illustrate their molecular structures and a typical workflow for NMR-based analysis.
Comparative ¹H NMR Data
The ¹H NMR spectra of the two isomers show significant differences in chemical shifts, signal multiplicities, and integration values, directly reflecting the number and connectivity of protons in each unique chemical environment.
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | -CH(Br)CH ₃ | ~1.75 | Doublet | 3H |
| -C(CH ₃)₃ | ~1.05 | Singlet | 9H | |
| -CH (Br)CH₃ | ~4.10 | Quartet | 1H | |
| 2-Bromo-2,3-dimethylbutane | -C(Br)(CH ₃)₂ | ~1.77 | Singlet | 6H |
| -CH(CH ₃)₂ | ~1.04 | Doublet | 6H | |
| -CH (CH₃)₂ | ~2.15 | Septet | 1H |
Table 1: Comparison of ¹H NMR Spectral Data. (Note: Data for this compound is predicted.)
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide a direct count of the number of non-equivalent carbon atoms and information about their chemical environment. The presence of the electronegative bromine atom significantly influences the chemical shifts of adjacent carbon atoms.
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C H(Br)CH₃ | ~60.0 |
| C (CH₃)₃ | ~35.0 | |
| -CH(Br)C H₃ | ~25.0 | |
| -C(C H₃)₃ | ~27.0 | |
| 2-Bromo-2,3-dimethylbutane | -C (Br)(CH₃)₂ | ~75.0 |
| -C H(CH₃)₂ | ~38.0 | |
| -C(Br)(C H₃)₂ | ~30.0 | |
| -CH(C H₃)₂ | ~18.0 |
Table 2: Comparison of ¹³C NMR Spectral Data. (Note: Data for this compound is predicted.)
Spectral Interpretation and Key Differences
This compound:
-
¹H NMR: The spectrum is characterized by three distinct signals. The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet at approximately 1.05 ppm. The three protons of the methyl group adjacent to the bromine-bearing carbon appear as a doublet around 1.75 ppm due to coupling with the single methine proton. The methine proton, being attached to the same carbon as the bromine, is significantly deshielded and appears as a quartet downfield at about 4.10 ppm, split by the three neighboring methyl protons.
-
¹³C NMR: The spectrum is expected to show four signals corresponding to the four unique carbon environments. The carbon atom bonded to the bromine will be the most downfield signal.
2-Bromo-2,3-dimethylbutane:
-
¹H NMR: This isomer also displays three sets of proton signals. The six protons of the two methyl groups attached to the bromine-bearing carbon are equivalent and appear as a singlet around 1.77 ppm. The six protons of the two methyl groups on the adjacent carbon are also equivalent and appear as a doublet at approximately 1.04 ppm, split by the methine proton. The single methine proton is coupled to the six protons of the isopropyl group, resulting in a septet at around 2.15 ppm.
-
¹³C NMR: The spectrum will exhibit four distinct carbon signals. The quaternary carbon bonded to the bromine atom will be significantly shifted downfield.
The most telling difference lies in the multiplicity of the signals. The presence of a quartet and a singlet for the alkyl protons in this compound versus a septet and a singlet in 2-bromo-2,3-dimethylbutane provides a definitive way to distinguish between the two isomers.
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing samples for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-25 mg of the solid compound or measure 10-50 µL of the liquid compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The choice of solvent should be based on the sample's solubility and the desired spectral window.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra:
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Number of Scans: For a concentrated sample, 8-16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction to generate the final frequency-domain NMR spectrum.
literature review of reaction mechanisms for 3-Bromo-2,2-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed literature review of the competing reaction mechanisms for 3-Bromo-2,2-dimethylbutane. Due to its sterically hindered secondary structure, this substrate serves as an excellent model for exploring the interplay between substitution (SN1, SN2) and elimination (E1, E2) pathways, with a pronounced tendency for carbocation rearrangement under unimolecular conditions.
Mechanistic Overview: A Tale of Two Pathways
The reactivity of this compound is predominantly governed by the reaction conditions, specifically the nature of the nucleophile/base and the solvent.
-
Unimolecular Reactions (SN1/E1): In the presence of a weak nucleophile and a polar protic solvent (e.g., ethanol (B145695), water), the reaction proceeds through a carbocation intermediate. The reaction kinetics are first-order, depending only on the concentration of the alkyl halide.[1] A key feature of this pathway is a rapid rearrangement of the initially formed secondary carbocation to a more stable tertiary carbocation via a 1,2-methyl shift (a Wagner-Meerwein rearrangement). This rearranged carbocation is the common intermediate for both the SN1 and E1 products.
-
Bimolecular Reactions (E2): With a strong, bulky base (e.g., potassium tert-butoxide) or a strong, concentrated base in a less polar solvent (e.g., alcoholic KOH), a bimolecular elimination (E2) is favored. This pathway avoids a carbocation intermediate and proceeds via a concerted mechanism where the base removes a proton simultaneously with the departure of the bromide leaving group. Given the steric hindrance around the alpha-carbon, the SN2 pathway is highly disfavored.
The following diagram illustrates the critical SN1/E1 pathway involving the carbocation rearrangement.
Caption: SN1/E1 reaction pathway for this compound.
Comparison of Reaction Products
| Reaction Condition | Mechanism | Intermediate | Substitution Products | Elimination Products | Key Feature |
| Heat in dilute NaOEt/EtOH | SN1 / E1 | Secondary Carbocation → Tertiary Carbocation (rearranged) | Major: 2-Ethoxy-2,3-dimethylbutane (rearranged) | Major: 2,3-Dimethyl-2-butene (Zaitsev, rearranged)Minor: 2,3-Dimethyl-1-butene (Hofmann, rearranged)[1] | Rearrangement dominates product profile. First-order kinetics.[1] |
| Alcoholic KOH, heat | E2 | Concerted Transition State | None | 3,3-Dimethyl-1-butene (unrearranged) | No rearrangement occurs. Bimolecular kinetics. |
Experimental Protocols
While a specific protocol for this compound was not found, a general procedure for solvolysis can be adapted from standard laboratory practices for alkyl halides.
Protocol 1: SN1/E1 Solvolysis in Ethanol
This protocol is designed to monitor the reaction progress and identify the resulting products.
-
Reaction Setup:
-
Prepare a 0.1 M solution of this compound in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Place the flask in a thermostatically controlled oil bath set to a specific temperature (e.g., 50°C).
-
-
Kinetic Analysis (Optional):
-
To follow the reaction rate, small aliquots (e.g., 1.0 mL) can be withdrawn at regular time intervals.
-
Each aliquot is immediately quenched by adding it to a flask containing cold acetone (B3395972) to stop the reaction.
-
The liberated hydrobromic acid (HBr) is then titrated with a standardized solution of sodium hydroxide (B78521) using a suitable indicator (e.g., bromothymol blue) to determine the extent of the reaction over time.
-
-
Product Analysis:
-
After several hours (or once the reaction has gone to completion as determined by kinetic monitoring or TLC), cool the reaction mixture to room temperature.
-
Neutralize the mixture with a mild base (e.g., aqueous sodium bicarbonate solution).
-
Extract the organic products with a suitable solvent like diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Analyze the resulting product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the substitution and elimination products.[2][3]
-
Protocol 2: E2 Elimination with Alcoholic KOH
This protocol is designed to maximize the yield of the elimination product.
-
Reaction Setup:
-
Prepare a solution of potassium hydroxide (e.g., 3 M) in ethanol.
-
In a round-bottom flask equipped with a reflux condenser, add this compound and the alcoholic KOH solution.
-
Heat the mixture to reflux with stirring for a specified time (e.g., 1-2 hours).
-
-
Workup and Analysis:
-
After the reflux period, cool the reaction mixture.
-
Pour the mixture into a separatory funnel containing water and extract the organic products with a non-polar solvent (e.g., pentane (B18724) or diethyl ether).
-
Wash the organic layer with water and brine to remove any remaining base and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Carefully distill the solvent to isolate the volatile alkene product.
-
Analyze the product by GC-MS and NMR to confirm the structure as 3,3-Dimethyl-1-butene.
-
The following diagram outlines a typical experimental workflow for a solvolysis experiment.
References
- 1. sites.ualberta.ca [sites.ualberta.ca]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Product Structure via 2D NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, complex structures often result in congested spectra that are challenging to interpret. Two-dimensional (2D) NMR spectroscopy provides a powerful solution by distributing spectral information across a second frequency dimension, which resolves overlapping signals and reveals the intricate network of connections within a molecule.[1]
This guide offers an objective comparison of key 2D NMR techniques and contrasts their performance with alternative structural elucidation methods. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most effective approach for their specific analytical challenges.
At-a-Glance Comparison of Key 2D NMR Techniques
The selection of a 2D NMR experiment is driven by the specific structural question, alongside considerations of sensitivity, resolution, and experimental time. The following table summarizes the key performance characteristics of three cornerstone 2D NMR experiments: COSY, HSQC, and HMBC.[1]
| Parameter | COSY (Correlation Spectroscopy) | HSQC (Heteronuclear Single Quantum Coherence) | HMBC (Heteronuclear Multiple Bond Correlation) |
| Information Provided | ¹H-¹H correlations through 2-3 bonds (J-coupling).[1][2] | One-bond ¹H-¹³C correlations.[1][3] | Long-range (2-4 bonds) ¹H-¹³C correlations.[1][3] |
| Primary Use | Identifies neighboring protons, establishing spin systems.[4] | Directly links protons to the carbons they are attached to.[5] | Connects molecular fragments through long-range proton-carbon couplings.[6] |
| Relative Sensitivity | High (proton-detected).[1] | Very High (proton-detected, sensitive to ¹JCH).[1] | Moderate (proton-detected, weaker long-range couplings).[1] |
| Typical Experiment Time | 5 minutes - 1.5 hours.[1] | 30 minutes - 6 hours.[1] | 1 - 4.5 hours.[1] |
Comparison with Alternative Structural Elucidation Techniques
While 2D NMR is a cornerstone for determining molecular structure in solution, other techniques provide complementary or, in some cases, primary structural information. The choice of technique depends on the nature of the sample, the information required, and available resources.
| Technique | 2D NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry (MS) |
| Sample State | Solution.[7] | Solid (single crystal).[8] | Gas phase (after ionization).[9] |
| Information Obtained | Detailed atomic connectivity, stereochemistry, and spatial relationships (<5 Å) in solution.[10] | Precise 3D atomic coordinates in a static, crystalline state.[7][8] | Molecular weight, elemental composition, and fragmentation patterns.[9][10] |
| Key Advantages | Non-destructive; provides data on molecular dynamics and conformation in solution.[7][11] | Provides absolute structure and stereochemistry with high precision; no size limitation.[7][10] | Extremely high sensitivity; requires very small sample amounts; can be coupled with chromatography (e.g., GC-MS, LC-MS).[9][10] |
| Key Limitations | Lower sensitivity than MS; may require larger sample amounts; can be complex to interpret for very large molecules (>35 kDa).[7][8][11] | Requires a suitable single crystal, which can be difficult to obtain; provides a static picture that may not represent the solution-state conformation.[8][10] | Provides limited information on stereochemistry and connectivity; fragmentation can be complex and may not definitively identify isomers without standards.[9][10] |
Experimental Workflow and Logical Relationships
The process of elucidating a molecular structure using NMR spectroscopy is a systematic one, beginning with simple 1D experiments and progressing to more complex 2D techniques to build a complete picture of the molecule.
Caption: A typical experimental workflow for product structure confirmation using NMR spectroscopy.
The power of NMR in structure elucidation comes from the synergistic use of multiple experiments. Each experiment provides a specific piece of the structural puzzle, and by combining them, a complete and unambiguous structure can be determined.[12]
Caption: Logical relationships of NMR techniques in determining molecular structure.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for acquiring high-quality NMR data. The following are generalized protocols; instrument-specific parameters may require optimization.
-
Sample Purity: Ensure the compound is of high purity, as impurities will complicate spectral analysis.
-
Mass: Weigh 5-10 mg of the purified compound for proton-detected experiments on a standard 400-600 MHz spectrometer.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[12] The solvent should fully dissolve the compound and have minimal signal overlap with the analyte.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool directly into the NMR tube to prevent magnetic field shimming issues.
The following outlines the general purpose and execution of the three primary 2D NMR experiments for structure elucidation after standard 1D ¹H and ¹³C spectra have been acquired.
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds. This helps establish connectivity within proton spin systems.[4]
-
Methodology: The basic COSY pulse sequence is a simple 90° - t₁ - 90° - t₂ experiment. Data is acquired over a series of t₁ increments to build the second dimension. Standard software on modern spectrometers will guide the user through setting up the spectral widths and number of increments.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify all carbons that are directly attached to a proton. It correlates the ¹H and ¹³C spectra via their one-bond J-coupling.[13]
-
Methodology: HSQC is a proton-detected experiment, making it much more sensitive than the older carbon-detected HETCOR experiment.[5] The pulse sequence involves polarization transfer from proton to carbon and then back to the proton for detection. An "edited HSQC" can also be used, which provides the same information as a DEPT-135 experiment (distinguishing CH/CH₃ from CH₂ groups) but with much greater sensitivity.[3]
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons, typically over two to four bonds. This experiment is crucial for connecting the spin systems identified by COSY to build the complete carbon skeleton.[3][14]
-
Methodology: Similar to HSQC, HMBC is a proton-detected experiment. The pulse sequence is optimized to detect small, long-range J-couplings (typically 4-10 Hz) while suppressing one-bond correlations. This allows for the unambiguous connection of molecular fragments, including linking to quaternary (non-protonated) carbons.[3]
-
By systematically applying these powerful 1D and 2D NMR techniques, researchers can confidently elucidate the structure of novel compounds, confirm the identity of synthesized products, and ensure the integrity of drug substances, thereby playing a critical role in advancing drug development pipelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 6. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. benchchem.com [benchchem.com]
- 11. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 3-Bromo-2,2-dimethylbutane: A Guide for Laboratory Professionals
For immediate reference, 3-Bromo-2,2-dimethylbutane is a flammable, halogenated organic compound that requires disposal as hazardous waste. Under no circumstances should it be disposed of down the drain or mixed with non-hazardous waste.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS: 26356-06-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on the known hazards of this compound and standard protocols for the disposal of flammable and halogenated organic materials.
Immediate Safety and Spill Response
In the event of a spill, prioritize personal and environmental safety.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Essential PPE includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A flame-retardant lab coat
-
-
Spill Cleanup Protocol:
-
Eliminate Ignition Sources: As the compound is flammable, immediately extinguish any open flames and turn off hot plates or other potential ignition sources.
-
Ventilate the Area: Ensure adequate ventilation to disperse flammable and irritating vapors.
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Containerize: Carefully collect the absorbed material using spark-proof tools and place it in a designated, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and dispose of all contaminated materials as hazardous waste.
-
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal service.
-
Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams to ensure proper treatment and disposal, which is often incineration at high temperatures.
-
Containerization:
-
Use a designated, properly sealed, and clearly labeled waste container for "Halogenated Organic Waste."
-
The container should be made of a material compatible with the chemical and stored in a cool, well-ventilated area away from ignition sources.
-
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Flammable Liquid, Irritant)
-
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup. Do not attempt to transport hazardous waste personally.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date, in accordance with your institution's policies and local regulations.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for a comprehensive safety and disposal assessment.
| Property | Value |
| CAS Number | 26356-06-9 |
| Molecular Formula | C₆H₁₃Br |
| Molecular Weight | 165.07 g/mol |
| Appearance | Liquid |
| GHS Hazard Codes | H226, H315, H319, H335 |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-2,2-dimethylbutane
Essential safety protocols and logistical plans are paramount for the secure handling and disposal of 3-Bromo-2,2-dimethylbutane in a laboratory setting. This guide provides detailed operational procedures to mitigate risks and ensure the well-being of researchers and scientists.
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Adherence to stringent safety measures is crucial to minimize exposure and prevent accidents. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a potential for splashing.[2] | Protects against splashes of the chemical, which can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). It is recommended to double-glove for added protection.[4] | Prevents skin contact, which can cause irritation.[1] The choice of glove material should be based on chemical compatibility and breakthrough time. Always inspect gloves for any signs of degradation before use.[5] |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron. For larger quantities or increased risk of exposure, a chemical-resistant suit may be necessary. | Protects against accidental spills and splashes. Flame-retardant properties are essential due to the flammable nature of the compound.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood.[6] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation. |
Operational Plan for Handling
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.
Figure 1. Workflow for the safe handling of this compound.
Preparation:
-
Assess Risks: Before beginning any work, review the Safety Data Sheet (SDS) for this compound.
-
Gather PPE: Collect all necessary PPE as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
Assemble Materials: Have all required equipment and reagents ready to minimize movement and potential for spills.
Handling:
-
Dispensing: Carefully dispense the required amount of this compound inside the chemical fume hood. Avoid generating splashes or aerosols.
-
Performing the Reaction: Conduct all experimental procedures within the fume hood. Keep the sash at the lowest practical height.
-
Storage: When not in use, keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from heat and ignition sources.[6]
Post-Handling:
-
Decontamination: Clean and decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: Collect all waste this compound and solutions containing it in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with halogenated organic compounds.
-
Solid Waste: Any materials contaminated with this compound, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled solid waste container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.[6] Do not pour this chemical down the drain.
By adhering to these detailed safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
